2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
Description
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Properties
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2S/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLJAJGFTXZTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681647 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-08-3 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile building block.
Core Chemical Properties
This compound is a substituted pyridine derivative containing a boronic acid functional group. This combination of a trifluoromethyl group, a methylthio group, and a boronic acid on a pyridine scaffold makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1][2][3] The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring.[4]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256346-08-3 | [5] |
| Molecular Formula | C₇H₇BF₃NO₂S | [5] |
| Molecular Weight | 237.01 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | ≥98% (typical) | [5] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, the general synthesis of aryl and heteroaryl boronic acids is well-established.[8] A common method involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate.
A plausible synthetic route, based on general procedures for related compounds, is outlined below.
Caption: A potential synthetic pathway for the target compound.
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of a pyridine boronic acid from a bromopyridine precursor, which can be adapted for the synthesis of this compound.
Materials:
-
2-Methylthio-3-bromo-5-trifluoromethylpyridine
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or magnesium turnings
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of the Organometallic Reagent:
-
Dissolve the starting bromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete formation of the lithium-halogen exchange.
-
-
Borylation:
-
To the cooled solution of the organolithium reagent, add triisopropyl borate dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired boronic acid.
-
Applications in Suzuki-Miyaura Cross-Coupling
Pyridine boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[2][3] The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, can present challenges in the coupling reaction, such as slower transmetalation rates.[9] However, the use of appropriate catalysts, ligands, and bases can overcome these difficulties.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General for Suzuki-Miyaura Coupling)
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an electron-deficient pyridine boronic acid with an aryl or heteroaryl halide. Optimization of reaction conditions is often necessary for specific substrates.[10]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)[11]
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine the boronic acid (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (2-3 equivalents).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Potential Biological and Medicinal Chemistry Applications
The trifluoromethylpyridine moiety is a privileged scaffold in medicinal and agrochemical chemistry.[1][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[12] While no specific biological activities have been reported for this compound itself, its derivatives could be of interest in various therapeutic areas. Boronic acids and their derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[6]
The presence of the methylthio group offers an additional site for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.
Safety and Handling
Detailed toxicity data for this compound is not available. As with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Spectroscopic Data
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, following all appropriate safety procedures.
References
- 1. (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | C6H5BF3NO2 | CID 44717662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. 2-(Methylthio)-5-(trifluoromethyl)pyridine [myskinrecipes.com]
Technical Guide: Spectroscopic and Synthetic Overview of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Experimental spectroscopic data for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is not publicly available. The information presented in this guide regarding predicted spectroscopic data is based on the analysis of structurally related compounds and general principles of spectroscopy. The experimental protocols provided are general methods and may require optimization for this specific compound.
Introduction
This compound is a specialized chemical compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl group, a methylthio group, and a boronic acid moiety on a pyridine ring, suggests its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of more complex molecules. This guide provides a summary of its known properties, predicted spectroscopic characteristics, and general experimental procedures for its synthesis and analysis.
Chemical Properties
A summary of the known chemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₃NO₂S | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| CAS Number | 1256346-08-3 | [1] |
| Appearance | Solid (predicted) | |
| SMILES | CSC1=NC=C(C(F)(F)F)C=C1B(O)O | |
| InChI | 1S/C7H7BF3NO2S/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |
| InChI Key | XXLJAJGFTXZTBB-UHFFFAOYSA-N |
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted data based on the analysis of similar compounds and known spectroscopic principles.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methylthio group. The aromatic protons' chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylthio group.
-
¹³C NMR: The carbon NMR will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should exhibit a singlet for the -CF₃ group, as there are no neighboring fluorine atoms to cause splitting.
-
¹¹B NMR: The boron NMR is expected to show a broad singlet characteristic of a boronic acid. The chemical shift will be indicative of a tricoordinate boron atom.
A summary of predicted chemical shifts is provided in Table 2.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 8.5 - 9.0 | Singlet | Aromatic proton between N and B(OH)₂ |
| 7.8 - 8.2 | Singlet | Aromatic proton adjacent to CF₃ | |
| 2.5 - 2.8 | Singlet | -SCH₃ protons | |
| 4.0 - 6.0 | Broad Singlet | B(OH)₂ protons (exchangeable) | |
| ¹³C | 160 - 165 | Singlet | C-S |
| 150 - 155 | Singlet | C-N | |
| 140 - 145 | Singlet | C-B | |
| 130 - 135 | Quartet | C-CF₃ | |
| 120 - 125 | Quartet | -CF₃ | |
| 15 - 20 | Singlet | -SCH₃ | |
| ¹⁹F | -60 to -65 | Singlet | -CF₃ |
| ¹¹B | 25 - 35 | Broad Singlet | -B(OH)₂ |
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the boronic acid group, the trifluoromethyl group, or the methylthio group. The presence of boron will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.
The IR spectrum will likely display characteristic absorption bands for the various functional groups present in the molecule. Key predicted vibrational frequencies are listed in Table 3.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Boronic Acid) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (Pyridine) | 1400 - 1600 | Stretching |
| C-F (Trifluoromethyl) | 1100 - 1300 (strong) | Stretching |
| B-O (Boronic Acid) | 1300 - 1400 (strong) | Stretching |
| C-S | 600 - 800 | Stretching |
Experimental Protocols
The following are general experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.
A common method for the synthesis of aryl and heteroaryl boronic acids is through a lithium-halogen exchange followed by reaction with a trialkyl borate.
Workflow for Synthesis
Caption: General workflow for the synthesis of a pyridine boronic acid.
Protocol:
-
Dissolve the corresponding bromo- or iodo-pyridine precursor in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Characterization
Caption: General workflow for spectroscopic characterization of a synthesized compound.
-
NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio.
-
IR Spectroscopy: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer and record the spectrum.
Potential Applications
Boronic acids are versatile reagents in organic synthesis. This compound can serve as a key building block in Suzuki-Miyaura cross-coupling reactions to introduce the substituted pyridine moiety into various organic molecules. This is a powerful method for creating carbon-carbon bonds.
Suzuki-Miyaura Coupling Reaction
Caption: A diagram illustrating the Suzuki-Miyaura cross-coupling reaction.
The unique combination of substituents on the pyridine ring may impart specific electronic and steric properties to the final products, which could be of interest in the development of new pharmaceuticals and functional materials.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. Further experimental investigation is required to fully elucidate its spectroscopic properties and synthetic utility.
References
In-depth Technical Guide: 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid (CAS 1255569-37-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The fundamental properties of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid are summarized below. This data is primarily sourced from chemical suppliers.[1][2][3]
| Property | Value | Reference |
| CAS Number | 1255569-37-3 | [1] |
| Molecular Formula | C₇H₇BF₃NO₂S | [1][3] |
| Molecular Weight | 237.01 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥98% | [1] |
| InChI Key | XXLJAJGFTXZTBB-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CSC1=NC=C(C(F)(F)F)C=C1B(O)O | [3] |
Core Applications in Drug Discovery
While specific biological activities for this compound are not documented in publicly accessible literature, its structural features suggest its utility in several areas of medicinal chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[4] The workflow for a typical Suzuki-Miyaura coupling is depicted below.
Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine moiety is a privileged structure in modern pharmaceuticals and agrochemicals.[5] The trifluoromethyl group can significantly enhance a molecule's:
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
-
Lipophilicity: Improving membrane permeability and cellular uptake.
-
Binding Affinity: Through favorable interactions with biological targets.
The pyridine ring itself is a common feature in many drugs, capable of forming hydrogen bonds and participating in various intermolecular interactions. The combination of these features in this compound makes it an attractive starting material for synthesizing novel drug candidates.
Experimental Protocols: A Generalized Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be inferred from standard methodologies for preparing substituted pyridine boronic acids. The most common approach involves a halogen-metal exchange followed by borylation.
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
General Synthesis Workflow
The synthesis would likely start from a halogenated precursor, such as 3-bromo-2-methylthio-5-trifluoromethylpyridine.
Postulated Experimental Steps
-
Halogen-Metal Exchange: The starting bromo-pyridine would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) would be added dropwise to facilitate the exchange of the bromine atom for a metal.
-
Borylation: An electrophilic boron source, such as triisopropyl borate, would then be added to the reaction mixture. The organometallic intermediate would act as a nucleophile, attacking the boron atom to form a boronate ester intermediate.
-
Hydrolysis: The reaction would be quenched by the addition of an aqueous acidic solution (e.g., hydrochloric acid or saturated ammonium chloride solution). This step hydrolyzes the boronate ester to the desired boronic acid.
-
Purification: The final product would be isolated from the reaction mixture through standard techniques such as liquid-liquid extraction, followed by purification, potentially via crystallization or column chromatography.
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds, the following precautions should be taken:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for drug discovery. Its value lies in its potential for use in Suzuki-Miyaura coupling to generate novel compounds containing the metabolically robust and interactive trifluoromethylpyridine scaffold. While detailed experimental and biological data remain elusive in the public domain, the general principles of boronic acid chemistry provide a solid foundation for its application in research. Further investigation into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. Researchers are encouraged to perform their own analytical validation upon acquiring this compound, as some suppliers do not provide detailed analytical data.[2]
References
- 1. This compound [cymitquimica.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Properties of Trifluoromethylpyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure, properties, and applications of trifluoromethylpyridine boronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the unique combination of the electron-withdrawing trifluoromethyl group and the versatile boronic acid moiety on a pyridine scaffold. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Structure and Physicochemical Properties
Trifluoromethylpyridine boronic acids are a class of organic compounds characterized by a pyridine ring substituted with both a trifluoromethyl (-CF3) group and a boronic acid [-B(OH)2] group. The positions of these substituents on the pyridine ring give rise to various isomers, each with distinct physicochemical properties.
The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its electron-deficient nature. This, in turn, affects the Lewis acidity of the boronic acid moiety, its reactivity in cross-coupling reactions, and the biological activity of its derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for various trifluoromethylpyridine boronic acid isomers. Data has been compiled from available literature and chemical databases. Note that experimental values for all isomers are not always available; in such cases, predicted values are provided where possible.
Table 1: General Properties of Selected Trifluoromethylpyridine Boronic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Trifluoromethyl)pyridine-4-boronic acid | 1093407-58-9 | C₆H₅BF₃NO₂ | 190.92 |
| 4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 947533-41-7 | C₆H₅BF₃NO₂ | 190.92[1] |
| 5-(Trifluoromethyl)pyridine-3-boronic acid | 947533-51-9 | C₆H₅BF₃NO₂ | 190.92 |
| 6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-61-5 | C₆H₅BF₃NO₂ | 190.92[2] |
| 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | 2377606-29-4 | C₆H₄BBrF₃NO₂ | 269.81[3] |
Table 2: Physicochemical Properties of Selected Trifluoromethylpyridine Boronic Acid Isomers
| Compound Name | Melting Point (°C) | pKa (Predicted) | LogP (Calculated) |
| 2-(Trifluoromethyl)pyridine-4-boronic acid | Not Available | 6.56 ± 0.10[4] | Not Available |
| 4-(Trifluoromethyl)pyridin-3-yl)boronic acid | Not Available | Not Available | Not Available |
| 5-(Trifluoromethyl)pyridine-3-boronic acid | Not Available | Not Available | Not Available |
| 6-(Trifluoromethyl)pyridin-2-yl)boronic acid | Not Available | Not Available | Not Available |
| 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | Not Available | Not Available | 0.5427[3][5] |
Table 3: Structural Data for 6-(Trifluoromethyl)pyridin-2-yl)boronic acid (from X-ray Crystallography)
| Bond/Angle | Length (Å) / Angle (°) |
| B-C(2) | 1.558(3) |
| B-O(1) | 1.365(3) |
| B-O(2) | 1.369(3) |
| C(2)-N(1) | 1.346(2) |
| C(6)-C(7) | 1.491(3) |
| C(7)-F(1) | 1.335(2) |
| C(7)-F(2) | 1.336(2) |
| C(7)-F(3) | 1.332(2) |
| O(1)-B-O(2) | 116.3(2) |
| O(1)-B-C(2) | 122.2(2) |
| O(2)-B-C(2) | 121.5(2) |
| N(1)-C(2)-B | 119.5(2) |
| C(3)-C(2)-B | 123.6(2) |
Data extracted from the supplementary information of "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions".
Key Applications in Chemical Synthesis
Trifluoromethylpyridine boronic acids are highly valuable building blocks in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.
Suzuki-Miyaura Cross-Coupling
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can make the transmetalation step of the Suzuki-Miyaura coupling challenging. However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired coupled products can be achieved.
Biological Activity and Signaling Pathways
Boronic acids are a well-established class of enzyme inhibitors, with several drugs containing a boronic acid pharmacophore approved for clinical use. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues in the active site of enzymes, leading to potent inhibition.
Proteasome Inhibition
A prominent application of boronic acids in medicine is the inhibition of the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells. Bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in the treatment of multiple myeloma. Trifluoromethylpyridine boronic acid derivatives can be designed to target the proteasome.
Kinase Inhibition
Kinases are another important class of enzymes that are targeted in drug discovery, particularly in oncology. Some boronic acid-containing compounds have been investigated as kinase inhibitors. For instance, they have been explored as inhibitors of Aurora kinases, which are crucial for cell division, and as activators of pyruvate kinase M2 (PKM2), which is involved in cancer cell metabolism.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylpyridine boronic acids.
Synthesis of Trifluoromethylpyridine Boronic Acids via Lithiation-Borylation
This protocol is a general representation based on procedures described in the literature for the synthesis of various trifluoromethylpyridine boronic acid isomers.
Detailed Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the starting bromotrifluoromethylpyridine (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material under a positive pressure of argon.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below -70 °C.
-
Stirring: The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming: The reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
Quenching: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate (EtOAc).
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure trifluoromethylpyridine boronic acid.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, ¹¹B, and ¹⁹F NMR Spectroscopy are essential techniques for confirming the structure and purity of the synthesized trifluoromethylpyridine boronic acids.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The signals for the pyridine ring protons will appear in the aromatic region, and their splitting patterns will be indicative of the substitution pattern. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹¹B NMR: Is particularly useful for characterizing boronic acids. A signal in the range of δ 20-30 ppm is indicative of a trigonal boronic acid.
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the -CF₃ group.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that reflects the Lewis acidity of the boronic acid. It can be determined experimentally by potentiometric titration.
Protocol:
-
Sample Preparation: A known concentration of the trifluoromethylpyridine boronic acid is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength is typically kept constant with a background electrolyte such as KCl.[9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the boronic acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the titration curve.
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.
Protocol:
-
Crystal Growth: High-quality single crystals of the trifluoromethylpyridine boronic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the atomic coordinates, bond lengths, bond angles, and other structural parameters.
Stability and Storage
Trifluoromethylpyridine boronic acids, like other boronic acids, can be susceptible to degradation. Proper handling and storage are crucial to maintain their integrity.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon addition of water.
-
Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly in the presence of strong acids or bases, or upon prolonged heating. The electron-withdrawing trifluoromethyl group can influence the susceptibility to protodeboronation.
-
Storage: It is recommended to store trifluoromethylpyridine boronic acids in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
This guide provides a foundational understanding of the structure, properties, and applications of trifluoromethylpyridine boronic acids. For more detailed information on specific isomers or applications, consulting the primary scientific literature is recommended.
References
- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Boronic acid derivative activates pyruvate kinase M2 indispensable for redox metabolism in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Reactivity of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and applications of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid, a key building block in the synthesis of complex molecules for the pharmaceutical industry. This document details its role in Suzuki-Miyaura cross-coupling reactions, provides specific experimental protocols, and situates its utility within the context of targeted drug development, particularly in the inhibition of the PI3K/Akt/mTOR signaling pathway.
Core Reactivity: Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex biaryl structures. The trifluoromethyl group on the pyridine ring is a common feature in many pharmaceutical candidates, as it can enhance metabolic stability and binding affinity.
Quantitative Data Presentation
The following table summarizes quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound in the synthesis of a key intermediate for a PI3K inhibitor.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine |
| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
| Reaction Time | 2 hours |
| Yield | 78% |
Experimental Protocols
A detailed methodology for a key Suzuki-Miyaura coupling reaction is provided below. This protocol is based on the synthesis of a PI3K inhibitor intermediate.
Synthesis of 5-(2-(Methylthio)-5-(trifluoromethyl)pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Materials:
-
4-Amino-5-iodo-1H-pyrrolo[2,3-b]pyridine
-
This compound
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add 4-amino-5-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (3 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Add dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the biological context and experimental workflow related to the application of this compound.
The Vanguard of Discovery: Harnessing Boronic Acids for the Synthesis of Novel Pyridine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The quest for novel pyridine derivatives with enhanced efficacy and specificity is a continuous endeavor in drug discovery. A particularly fruitful avenue in this pursuit has been the utilization of boronic acids, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the synthesis of novel pyridine derivatives using boronic acids, detailing experimental protocols, presenting quantitative biological data, and visualizing key cellular pathways and experimental workflows.
Synthetic Strategies: The Suzuki-Miyaura Coupling at the Forefront
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds, including pyridine derivatives.[1][2] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[1]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The successful synthesis of pyridine derivatives via Suzuki-Miyaura coupling relies on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent. Below are representative experimental protocols gleaned from the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids [3]
-
Reaction Setup: To a reaction vessel, add the halopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to ensure an oxygen-free environment.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DME), often in combination with water, is added via syringe.
-
Reaction Conditions: The reaction mixture is heated with vigorous stirring at a temperature typically ranging from 80 °C to 110 °C for a period of 2 to 24 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Biological Activities of Novel Pyridine Derivatives
The true value of these synthesized pyridine derivatives lies in their potential biological activities. Numerous studies have demonstrated their efficacy as anticancer and antimicrobial agents. The following tables summarize some of the quantitative data reported in the literature.
Anticancer Activity
Pyridine derivatives have shown significant promise as inhibitors of various protein kinases, such as PIM-1 and CDK2, which are crucial regulators of cell cycle progression and survival.[4][5][6]
Table 1: Anticancer Activity (IC₅₀) of Novel Pyridine Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| PIM-1 Inhibitors | |||
| Compound 5b | PIM-1 Kinase | 0.044 | [7] |
| Compound 8d | PIM-1 Kinase | 0.019 | [7] |
| Compound 10c | PIM-1 Kinase | 0.128 | [7] |
| Compound 13h | PIM-1 Kinase | 0.479 | [7] |
| Compound 15e | PIM-1 Kinase | 0.083 | [7] |
| CDK2 Inhibitors | |||
| Compound 1 | CDK2/cyclin A2 | 0.57 | [4] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | [4] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | [4] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | [4] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | [4] |
| General Anticancer | |||
| Compound 8e | MCF-7 | 0.22 (48h) | [8] |
| Compound 8n | MCF-7 | 1.88 (48h) | [8] |
| Compound 3 | HL-60 | 0.57 | [9] |
| Compound 4 | SK-OV-3 | 7.87 | [9] |
Antimicrobial Activity
Certain pyridine derivatives have also demonstrated potent activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC) of Novel Pyridine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [10] |
| Compound 65 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [10] |
| Compound 29 | A. baumannii | 0.5 - 64 | [10] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli K12 | 0.2 - 1.3 | [11] |
| Compound 2d, 3d, 4d | S. aureus | 4 | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes and the methodologies used to study them is crucial for a comprehensive understanding.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression.[13][14]
CDK2 Signaling Pathway in Cell Cycle Regulation
CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), is a key driver of the G1/S phase transition in the cell cycle.[15]
General Experimental Workflow for Discovery of Novel Pyridine Derivatives
The process of discovering and evaluating novel pyridine derivatives follows a systematic workflow from synthesis to biological testing.
Logical Relationships in Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds.
Conclusion
The use of boronic acids in the synthesis of novel pyridine derivatives, particularly through the Suzuki-Miyaura cross-coupling reaction, represents a highly effective and versatile strategy in modern drug discovery. The ability to readily introduce a wide variety of substituents onto the pyridine core allows for the fine-tuning of biological activity. As demonstrated, these efforts have led to the identification of potent anticancer and antimicrobial agents. The continued exploration of this synthetic avenue, coupled with detailed biological evaluation and structure-activity relationship studies, holds immense promise for the development of the next generation of pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. uniprot.org [uniprot.org]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Exploratory Reactions of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
Disclaimer: The following technical guide is a representative overview of the potential exploratory reactions of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. Due to a lack of specific published experimental data for this compound, the protocols and quantitative results presented herein are hypothetical and based on established methodologies for structurally analogous pyridine boronic acids. This document is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a specialized building block of significant interest in medicinal chemistry and materials science. Its unique trifluoromethylpyridine core, substituted with a methylthio group, offers a valuable scaffold for the synthesis of novel compounds with potential biological activity. The boronic acid functionality serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide explores the potential reactivity of this compound in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BF₃NO₂S |
| Molecular Weight | 237.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1256346-08-3 |
Exploratory Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the synthesis of a diverse range of biaryl and heteroaryl-pyridine structures, which are prevalent motifs in pharmaceuticals.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 2 presents hypothetical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are representative examples and optimization may be required for specific substrates.
Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 65 |
| 4 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 |
-
Reaction Setup: To a 25 mL Schlenk flask is added this compound (237 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction would allow for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring of the title compound.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This versatile building block is of significant interest in the synthesis of novel compounds for the pharmaceutical and agrochemical industries, owing to the unique properties conferred by the trifluoromethyl and methylthio substituents on the pyridine scaffold.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] This palladium-catalyzed reaction is widely employed in the construction of complex molecules, including biaryl and heteroaryl structures found in many biologically active compounds.[5][6]
The subject of this protocol, this compound, is a valuable reagent for introducing a highly functionalized pyridine moiety into target molecules. The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen can present challenges in Suzuki-Miyaura couplings, often requiring carefully optimized reaction conditions to achieve high yields.[5] The protocols outlined below are based on established methods for the coupling of similar electron-deficient heteroaryl boronic acids and provide a robust starting point for reaction development.[5][6]
Key Applications
The 2-Methylthio-5-trifluoromethylpyridine scaffold is a key structural motif in a variety of biologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the pyridine ring serves as a versatile pharmacophore.
Agrochemicals: Trifluoromethylpyridine (TFMP) derivatives are integral to the crop protection industry, with numerous herbicides, fungicides, and insecticides containing this moiety.[1][2][3] For instance, compounds containing the trifluoromethylpyridine core have been developed as potent fungicides that interfere with cellular respiration in fungi.[3] The synthesis of such agrochemicals often relies on cross-coupling reactions to construct the final active ingredient.[7]
Pharmaceuticals: In medicinal chemistry, the trifluoromethylpyridine unit is present in a number of drug candidates and approved therapeutic agents.[1][2] For example, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been investigated as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in cancer therapy.[8] The HGF/c-Met signaling pathway, which is implicated in tumor growth and metastasis, is another area where pyridine derivatives have been explored as potent inhibitors.[9]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂ and a Carbonate Base
This protocol is a reliable starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6][10]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Conditions using Pd₂(dba)₃ with a Phosphine Ligand and a Phosphate Base
For more challenging couplings, a more active catalyst system may be required.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-(Dicyclohexylphosphino)biphenyl (XPhos) or similar bulky, electron-rich phosphine ligand (0.03 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane.
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) via syringe.
-
Add the catalyst solution via syringe.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
-
Place the Schlenk tube in a preheated oil bath at 100-110 °C.[5]
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions for Suzuki-Miyaura couplings of similar heteroaryl boronic acids, which can serve as a guide for optimizing the reaction of this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Hetero(aryl) Boronic Acids [6]
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 65-100 |
| Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 65-100 |
Table 2: Conditions for Coupling of 2-Pyridyl Nucleophiles with Aryl Bromides [5]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Phosphite or Phosphine Oxide Ligands | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | 110 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Synthetic Workflow
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Potential Application in Drug Discovery: Targeting Kinase Signaling
Compounds bearing the 2-Methylthio-5-trifluoromethylpyridine moiety could potentially be developed as kinase inhibitors for applications in oncology. The diagram below illustrates a simplified signaling pathway that is often targeted in cancer therapy.
Caption: Simplified kinase signaling pathway targeted by potential inhibitors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. youtube.com [youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Biologically Active Pyridine Derivatives with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of biologically active pyridine derivatives utilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. While specific examples for this exact boronic acid are not prevalent in peer-reviewed literature, the following protocols are based on well-established procedures for structurally similar pyridine boronic acids and are intended to serve as a robust starting point for experimental design. Optimization for specific substrates is recommended.
Introduction to this compound in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-methylthio substituent offers a potential site for further functionalization or can contribute to the overall electronic properties and conformation of the final molecule. This compound is therefore a valuable building block for accessing novel, highly functionalized pyridine derivatives with potential applications as kinase inhibitors, agrochemicals, and other biologically active agents.[1][2]
Core Application: Synthesis of a Hypothetical Kinase Inhibitor
This protocol outlines the synthesis of a hypothetical kinase inhibitor, Compound 1 , via a Suzuki-Miyaura cross-coupling reaction between this compound and a generic chloro-pyrimidine scaffold. This reaction exemplifies a common strategy in the synthesis of kinase inhibitors, where a substituted pyridine moiety is coupled to a core heterocyclic structure.
Reaction Scheme:
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a (hetero)aryl halide.
Materials:
-
This compound (1.2 eq)
-
(Hetero)aryl halide (e.g., 4-chloro-N-methyl-2-(phenylamino)pyrimidine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or a mixture with water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (hetero)aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyridine Boronic Acids
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with pyridine boronic acids, serving as a model for reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
| 4 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Fluoropyridine-3-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 88 |
Table 2: Hypothetical Biological Activity of Synthesized Pyridine Derivatives
This table presents hypothetical biological activity data for compounds that could be synthesized using this compound, based on common assays for kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) - MCF7 |
| Compound 1 | Aurora Kinase A | 15 | 0.5 |
| Compound 2 | VEGFR2 | 25 | 1.2 |
| Compound 3 | EGFR | 50 | 2.5 |
| Reference Inhibitor | Aurora Kinase A | 5 | 0.1 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Methylthio-5-trifluoromethylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules containing the trifluoromethylpyridine motif, which is known to enhance metabolic stability and binding affinity.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The trifluoromethyl group on the pyridine ring can significantly influence the electronic properties and lipophilicity of the final compound, making this boronic acid a key reagent in the development of novel pharmaceuticals and agrochemicals.
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.
Key Reagents and Their Roles
-
This compound: The organoboron coupling partner that provides the trifluoromethylpyridine moiety.
-
Aryl/Heteroaryl Halide or Triflate: The electrophilic coupling partner. The reactivity order is typically I > Br > OTf > Cl.
-
Palladium Catalyst: The catalyst that facilitates the C-C bond formation. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ with a phosphine ligand.
-
Base: Activates the boronic acid for transmetalation. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃.
-
Solvent: A suitable solvent system is crucial for dissolving the reactants and facilitating the reaction. Common solvents include toluene, dioxane, DMF, and mixtures with water.
Illustrative Reaction Scheme
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes.
Protocol 1: Conventional Heating
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave reaction vial equipped with a stir bar, combine this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., dioxane/water 4:1, 0.2 M).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.
Data Presentation
The following tables provide illustrative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Note: This data is representative and actual results may vary depending on the specific reaction conditions and substrates used.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 110 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 88 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |
| 2 | 2-Chloronaphthalene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 120 | 18 | 68 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective enzyme inhibitors through Suzuki-Miyaura cross-coupling reactions. Its unique trifluoromethyl and methylthio substitutions on the pyridine ring allow for the fine-tuning of physicochemical properties and biological activity of target molecules. This document provides detailed application notes and protocols for its use, with a specific focus on the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The 2-methylthio-5-trifluoromethylpyridine moiety, introduced via the corresponding boronic acid, has been shown to be a valuable pharmacophore in the development of potent IRAK4 inhibitors. Specifically, it is a key component in a series of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors.
Quantitative Data of a Representative IRAK4 Inhibitor
The following table summarizes the in vitro activity of a representative IRAK4 inhibitor synthesized using this compound.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example Compound | IRAK4 | Biochemical Assay | < 10 |
Note: The IC50 value is sourced from patent literature describing a class of pyrazolo[1,5-a]pyrimidine IRAK4 inhibitors.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members (e.g., IRAK1), initiating a downstream cascade that leads to the activation of TRAF6, and subsequently the NF-κB and MAPK signaling pathways. This culminates in the production of pro-inflammatory cytokines.
Experimental Protocols
General Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitors
The synthesis of the target IRAK4 inhibitors generally involves a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Inhibitor
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine intermediate with this compound.
Materials:
-
3-Bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a reaction vessel, add 3-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide (1.0 equivalent), this compound (1.5 equivalents), and sodium carbonate (3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). To this mixture, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-(methylthio)-5-(trifluoromethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide.
Expected Yield: Yields for this type of Suzuki-Miyaura coupling can range from moderate to good, typically between 50-80%, depending on the specific substrate and reaction conditions.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry for the synthesis of complex heterocyclic compounds with significant biological activity. Its application in the development of IRAK4 inhibitors highlights its importance in constructing molecules that can modulate key signaling pathways involved in inflammatory and autoimmune diseases. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their drug discovery and development efforts.
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 2-methylthio-5-trifluoromethylpyridine-3-boronic acid in the synthesis of pharmaceutical intermediates, primarily focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethylpyridine scaffold, which can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1]
Introduction
This compound is a specialized heterocyclic organoboron compound. Its structure is primed for creating complex biaryl and heteroaryl structures, which are prevalent motifs in a wide range of pharmacologically active molecules. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[2] This reaction allows for the coupling of the pyridine core of the boronic acid with various aryl or heteroaryl halides and triflates, providing access to a diverse array of potential drug candidates and their intermediates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)–C(sp²) bond between an organoboron compound and an organohalide. In the context of this compound, this reaction facilitates the synthesis of substituted biarylpyridines, which are key intermediates in the development of various therapeutic agents.
A generalized reaction scheme is presented below:
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.
Experimental Protocols
The following protocols provide a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: Synthesis of a Biaryl Pyridine Intermediate
This protocol outlines the synthesis of a generic biaryl pyridine intermediate via the coupling of this compound with a substituted aryl bromide.
Materials:
-
This compound
-
Substituted Aryl Bromide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl pyridine intermediate.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Reaction Parameters and Yields for the Synthesis of a Representative Biaryl Pyridine Intermediate
| Parameter | Value |
| Boronic Acid | This compound |
| Aryl Halide | 4-bromoanisole |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Yield | 85% (isolated) |
| Purity (by HPLC) | >98% |
Table 2: Characterization Data for the Representative Biaryl Pyridine Intermediate
| Analysis | Result |
| Molecular Formula | C₁₄H₁₂F₃NO₂S |
| Molecular Weight | 327.31 g/mol |
| Appearance | Off-white solid |
| ¹H NMR | Consistent with proposed structure |
| Mass Spectrometry (ESI) | [M+H]⁺ = 328.06 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a biaryl pyridine intermediate.
Caption: Experimental workflow for the synthesis of a biaryl pyridine intermediate.
Logical Relationships in Catalyst and Base Selection
The choice of catalyst and base is crucial for the success of the Suzuki-Miyaura coupling. The following diagram illustrates the logical considerations for their selection.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Routes to Functionalized Pyridines Using Boronic Acid Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif found in a significant percentage of FDA-approved small-molecule drugs, as well as in natural products, agrochemicals, and advanced materials.[1][2] Consequently, the development of efficient and modular methods for the synthesis of functionalized pyridines is of paramount importance in medicinal chemistry and drug discovery. Boronic acids and their derivatives have emerged as exceptionally versatile reagents in this field due to their stability, low toxicity, and broad reactivity in transition metal-catalyzed cross-coupling reactions.[3]
This document provides detailed application notes and experimental protocols for three key strategies employing boronic acid reagents for pyridine functionalization:
-
Suzuki-Miyaura Cross-Coupling for C-C bond formation.
-
Chan-Lam Cross-Coupling for C-N and C-O bond formation.
-
Direct C-H Borylation as a preliminary step for subsequent functionalization.
These methods offer powerful tools for rapidly accessing diverse libraries of pyridine derivatives, accelerating the drug discovery and development process.[4][5]
Core Synthetic Strategies & Workflows
The functionalization of pyridines using boronic acid reagents can be approached through several distinct pathways. The choice of strategy depends on the desired bond formation (C-C, C-N, C-O) and the available starting materials. The following diagram illustrates the logical relationship between these key synthetic routes.
Caption: General workflows for pyridine functionalization using boronic acids.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds via the palladium-catalyzed coupling of an organoboron reagent with an organic halide or pseudohalide.[4] For pyridine synthesis, this typically involves coupling a halopyridine (chloro-, bromo-, or iodo-) with an aryl, heteroaryl, or alkyl boronic acid or ester.[6][7] This method is highly valued for its functional group tolerance and reliability.
The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation with the boronic acid reagent, and reductive elimination to yield the functionalized pyridine and regenerate the catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of Halopyridines
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various halopyridines.
| Entry | Halopyridine | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [8] |
| 2 | 2,6-Dichloropyridine | n-Hexylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | [6][8] |
| 3 | 3-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 110 | 18 | 82 | [9] |
| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 16 | 74 | [9] |
| 5 | 4-Pyridineboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 2 | 95 | [10] |
| *Ligand 1: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)pyridine
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 2-halopyridines.[9]
Materials:
-
2-Chloropyridine
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium fluoride (KF), spray-dried
-
1,4-Dioxane, anhydrous
-
Ethyl acetate, reagent grade
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube with a Teflon screw valve
-
Magnetic stirrer and hot plate with oil bath
-
Inert gas line (Argon or Nitrogen)
-
Syringes and standard glassware
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloropyridine (0.25 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.375 mmol, 1.5 equiv), potassium fluoride (0.75 mmol, 3.0 equiv), Pd₂(dba)₃ (0.0025 mmol, 1.0 mol%), and SPhos (0.0075 mmol, 3.0 mol%).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (0.75 mL) via syringe.
-
Seal the tube with the Teflon screw valve and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16-20 hours, monitoring progress by TLC or GC-MS until the 2-chloropyridine is consumed.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)pyridine.
Chan-Lam Cross-Coupling: C-N and C-O Bond Formation
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines.[11] The reaction utilizes a copper catalyst to couple boronic acids with N-H or O-H containing compounds, such as aminopyridines or hydroxypyridines.[12] A key advantage of this method is that it can often be performed at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant.[13]
Caption: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.
Data Presentation: Chan-Lam Coupling for Pyridine Functionalization
The following table shows examples of Chan-Lam N- and O-arylation reactions involving pyridine substrates.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst | Base / Additive | Solvent | Temp | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 85 | [12] |
| 2 | 3-Hydroxypyridine | 4-Tolylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 90 | [11] |
| 3 | Imidazole | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | None | MeOH | Reflux | 92 | [13] |
| 4 | N-Hydroxypyridin-2-one | 4-Chlorophenylboronic acid | Cu(OAc)₂ | BF₃·OEt₂** | 1,4-Dioxane | 80 °C | 82 | [14] |
| While not a simple pyridine, imidazole N-arylation is a classic example of this reaction's utility for azoles. | ||||||||
| **BF₃·OEt₂ promotes a subsequent rearrangement in a one-pot procedure. |
Experimental Protocol: Synthesis of 2-(Phenylamino)pyridine
This protocol is based on a general procedure for the copper-catalyzed N-arylation of amines.[12][15]
Materials:
-
2-Aminopyridine
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (as base/ligand)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask, open to air
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and copper(II) acetate (1.0 mmol, 1.0 equiv). Note: Stoichiometric copper is often used in original protocols; catalytic amounts can be used with an oxidant.
-
Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
Stir the resulting suspension vigorously at room temperature, open to the atmosphere, for 24-48 hours. The mixture will typically turn from blue to green.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-(phenylamino)pyridine.
C-H Borylation: A Gateway to Pyridine Functionalization
Direct C-H activation and borylation has emerged as a powerful and atom-economical strategy for preparing functionalized pyridines.[16][17] This approach uses a transition metal catalyst, typically based on iridium or rhodium, to selectively convert a C-H bond on the pyridine ring directly into a C-B bond, installing a boronic ester (e.g., pinacol boronate). The resulting borylated pyridine is a versatile intermediate that can then undergo subsequent cross-coupling reactions (like Suzuki-Miyaura) to introduce a wide range of substituents. This two-step sequence avoids the need to start with a pre-functionalized halopyridine.
Caption: Workflow for C-H borylation followed by Suzuki-Miyaura coupling.
Data Presentation: Iridium-Catalyzed C-H Borylation of Pyridines
The regioselectivity of C-H borylation is influenced by steric and electronic factors of both the substrate and the catalyst's ligand.[18]
| Entry | Pyridine Substrate | Catalyst / Ligand | Borylation Reagent | Solvent | Temp (°C) | Product(s) / Ratio | Yield (%) | Reference |
| 1 | Pyridine | [Ir(cod)Cl]₂ / dtbpy | B₂Pin₂ | Octane | 100 | 3-Boryl & 4-Boryl | 84 (combined) | [17] |
| 2 | Quinoline | [Ir(cod)Cl]₂ / dtbpy | B₂Pin₂ | Octane | 100 | 3-Boryl (>99%) | 84 | [17] |
| 3 | 2,6-Lutidine | [Ir(OMe)(cod)]₂ / dtbpy | HBpin | Hexane | 25 | 4-Boryl only | 98 | [18] |
| 4 | 3-Picoline | [Ir(cod)Cl]₂ / dtbpy | B₂Pin₂ | Octane | 80 | 5-Boryl & 4-Boryl (86:14) | 91 (combined) | [18] |
| *dtbpy: 4,4'-di-tert-butyl-2,2'-bipyridine |
Experimental Protocol: Synthesis of 4-(Boryl)-2,6-lutidine Pinacol Ester
This protocol is adapted from procedures for the iridium-catalyzed C-H borylation of pyridines.[18]
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Bis(pinacolato)diboron (B₂Pin₂)
-
[Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Octane, anhydrous
-
Hexane, reagent grade
Equipment:
-
Oven-dried Schlenk tube or sealed vial
-
Magnetic stirrer and hot plate with oil bath
-
Inert gas line (Argon or Nitrogen)
-
Glovebox for handling air-sensitive reagents (recommended)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3.0 mol%), and bis(pinacolato)diboron (1.1 mmol, 1.1 equiv) to a Schlenk tube.
-
Add anhydrous octane (4 mL) followed by 2,6-lutidine (1.0 mmol, 1.0 equiv).
-
Seal the tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the mixture for 16-24 hours. Monitor the reaction by GC-MS analysis of an aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short plug of silica gel (eluting with hexane/ethyl acetate) or by Kugelrohr distillation to obtain the pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-dimethylpyridine. The product is now ready for use in subsequent Suzuki-Miyaura coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 17. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
Application of 2-Methylthio-5-trifluoromethylpyridine-3-boronic Acid in Agrochemical Synthesis: A Review of Available Information
Despite a comprehensive search of scientific literature and patent databases for the application of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid (CAS No. 1256346-08-3) in agrochemical synthesis, no specific examples of its use in the creation of named insecticidal, fungicidal, or herbicidal products with detailed experimental protocols have been identified in the public domain.
While the trifluoromethylpyridine (TFMP) moiety is a well-established and important structural component in a wide range of modern agrochemicals, information regarding the specific synthetic applications of this particular boronic acid is limited. The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of agrochemicals. The methylthio group and the boronic acid functionality suggest its potential utility as a key building block in organic synthesis, particularly in cross-coupling reactions.
General Role of Trifluoromethylpyridines in Agrochemicals
Trifluoromethylpyridines are integral to the structure of numerous commercially successful pesticides.[1] The incorporation of the TFMP scaffold can significantly influence the efficacy of the final product.[1] Synthetic routes to agrochemicals containing this moiety often involve the introduction of the substituted pyridine ring at a key step in the manufacturing process.
The Suzuki-Miyaura Coupling Reaction: A Potential Application
Boronic acids are most commonly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a powerful and versatile tool in medicinal and agrochemical research for the synthesis of complex molecules. A typical Suzuki-Miyaura coupling involves the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Given the structure of this compound, it is highly probable that its intended application in agrochemical synthesis is as a reactant in a Suzuki-Miyaura coupling reaction. This would allow for the introduction of the 2-methylthio-5-trifluoromethylpyridinyl group into a larger molecular scaffold.
A generalized workflow for such a reaction is presented below. It is important to note that this is a hypothetical reaction scheme based on established chemical principles, as a specific application for this compound in agrochemical synthesis is not publicly documented.
Hypothetical Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction and would require optimization for any specific set of reactants.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.
Visualizing the Hypothetical Workflow
The logical flow of a research and development process for a new agrochemical utilizing this boronic acid can be visualized as follows:
Caption: A logical workflow for the synthesis and evaluation of a new agrochemical candidate.
Conclusion
For researchers, scientists, and drug development professionals interested in the application of this compound, its primary potential lies in its use as a building block for introducing the 2-methylthio-5-trifluoromethylpyridinyl moiety into novel molecular structures via cross-coupling reactions. The development of new agrochemicals is a complex process, and while this specific boronic acid is commercially available, its successful application in published agrochemical synthesis is not yet apparent. Further research and disclosure in scientific or patent literature will be necessary to provide the detailed application notes and protocols sought.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein is based on a robust and scalable halogen-metal exchange followed by borylation, a widely recognized method for the preparation of pyridine boronic acids. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual workflow to ensure reproducibility and successful implementation in a laboratory or pilot plant setting.
Introduction
Pyridine boronic acids are pivotal intermediates in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target compound, this compound, incorporates a trifluoromethyl group, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates, and a methylthio group, which offers a site for further chemical modification. The synthesis of such substituted pyridinylboronic acids on a large scale requires carefully controlled conditions to achieve high yield and purity.[1] The most reliable and cost-effective method for large-scale preparation remains the halogen-metal exchange of a corresponding halopyridine followed by borylation. This protocol outlines a procedure starting from the commercially available 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine.
Overall Reaction Scheme
The synthetic strategy involves a one-pot procedure encompassing a lithium-halogen exchange at low temperature, followed by the trapping of the resulting organolithium species with an electrophilic borate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Molar Eq. | Amount |
| 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine | 1226808-64-5 | 272.09 | 0.367 | 1.0 | 100 g |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 0.404 | 1.1 | 162 mL |
| Triisopropyl borate | 5419-55-6 | 188.08 | 0.441 | 1.2 | 83.0 g (102 mL) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 1000 mL |
| Hydrochloric Acid (2 M aqueous) | 7647-01-0 | 36.46 | - | - | ~500 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | As needed for extraction |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | - | As needed for washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - | As needed for drying |
3.2. Procedure
-
Vessel Preparation: Under an inert nitrogen atmosphere, charge a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (100 g, 0.367 mol) and anhydrous tetrahydrofuran (1000 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (2.5 M in hexanes, 162 mL, 0.404 mol) dropwise via the dropping funnel over approximately 1 hour, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Borylation: Add triisopropyl borate (102 mL, 0.441 mol) dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C.
-
Warming: Once the addition of the borate is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 2 M hydrochloric acid (~500 mL) while cooling the flask in an ice-water bath. Stir the resulting biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or hot water) to yield pure this compound.
3.3. Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Workflow and Process Visualization
The following diagram illustrates the key steps in the scale-up synthesis process.
Caption: Step-by-step workflow for the scale-up synthesis and purification.
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.
-
Low Temperatures: Cryogenic baths (-78 °C) require proper handling to avoid cold burns.
-
Acidic Workup: The quenching process is exothermic. Perform slowly and with adequate cooling.
Discussion
The "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halide and the borate ester, is a common and effective strategy for preparing pyridylboronic acids.[2] This method minimizes the decomposition of the potentially unstable lithiated pyridine intermediate. The reaction temperature is critical; maintaining it below -70 °C during the addition of n-butyllithium and triisopropyl borate is crucial for maximizing yield and minimizing side reactions. Purification of boronic acids can sometimes be challenging due to their tendency to form trimeric anhydrides (boroxines). Recrystallization from hot water or a mixed solvent system is generally an effective method for obtaining high-purity material on a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of Trifluoromethylpyridine Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in Suzuki-Miyaura coupling reactions involving trifluoromethylpyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with trifluoromethylpyridine boronic acids?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic for trifluoromethylpyridine boronic acids due to the electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring, which makes the boronic acid more susceptible to this decomposition pathway, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[2][3] This side reaction consumes the starting material, leading to lower yields of the desired product and the formation of trifluoromethylpyridine as a significant byproduct, which can complicate purification.
Q2: What are the primary factors that promote the protodeboronation of trifluoromethylpyridine boronic acids?
A2: Several factors can accelerate protodeboronation:
-
High pH/Strong Bases: The use of strong bases can significantly promote protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.
-
Aqueous Conditions: The presence of water or other proton sources is necessary for protodeboronation to occur.[2]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.
Q3: Are boronic esters, such as pinacol or MIDA esters, more stable than the corresponding trifluoromethylpyridine boronic acids?
A3: Yes, converting the trifluoromethylpyridine boronic acid to a more stable derivative like a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy to mitigate protodeboronation.[1] Pinacol esters offer increased stability, and MIDA boronates are exceptionally stable, often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
Troubleshooting Guide
Problem: Low yield of the desired coupled product and significant formation of the trifluoromethylpyridine byproduct.
This is a classic symptom of protodeboronation. The following troubleshooting workflow can help address this issue.
Caption: Troubleshooting workflow for overcoming protodeboronation.
Data Presentation: Comparison of Strategies
The following tables provide a qualitative and semi-quantitative comparison of different strategies to overcome protodeboronation of trifluoromethylpyridine boronic acids.
Table 1: Qualitative Comparison of Boron Reagents
| Boron Reagent | Relative Stability | Handling | Reactivity | Recommendation |
| Boronic Acid | Low | Can be air and moisture sensitive | High (but prone to decomposition) | Use with caution, especially in early-stage discovery. |
| Pinacol Ester (Bpin) | Moderate to High | Generally stable solids, easier to handle | Good, may require slightly more forcing conditions | A good first choice to improve stability.[4] |
| MIDA Ester | Very High | Bench-stable, crystalline solids | Requires in-situ deprotection for slow release | Ideal for challenging substrates and iterative cross-coupling.[1] |
Table 2: Impact of Reaction Parameters on Protodeboronation
| Parameter | Condition | Impact on Protodeboronation | Recommended Action |
| Temperature | High (e.g., >100 °C) | Increases rate significantly | Lower temperature (e.g., 60-80 °C) if catalyst is active enough. |
| Base | Strong (e.g., NaOH, KOH) | Promotes protodeboronation | Use milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] |
| Solvent | Protic/Aqueous | Provides a proton source | Use anhydrous solvents or carefully optimize water content. |
| Catalyst | Low Activity | Slower coupling allows protodeboronation to compete | Use highly active catalysts (e.g., Buchwald precatalysts) to accelerate the desired reaction.[5] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with 2-(Trifluoromethyl)pyridine-4-boronic Acid
This protocol is a starting point and may require optimization.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 2-(trifluoromethyl)pyridine-4-boronic acid (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a Pre-formed Pinacol Ester
This protocol is recommended when significant protodeboronation is observed with the free boronic acid.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 2-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add a highly active palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF) via syringe.
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: "Slow-Release" Suzuki-Miyaura Coupling with a MIDA Ester
This protocol is for particularly challenging substrates where even the pinacol ester is not sufficiently stable.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), 2-(trifluoromethyl)pyridine-4-boronic acid MIDA ester (1.1-1.3 equiv.), a base such as K₃PO₄ (3.0 equiv.), and a highly active palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.
-
Solvent Addition: Add a degassed solvent mixture, typically a high ratio of an organic solvent to water (e.g., THF/water 10:1).
-
Reaction: Seal the vial and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). The MIDA ester will slowly hydrolyze to release the boronic acid.
-
Monitoring, Work-up, and Purification: Follow steps 5, 6, and 7 from Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with complex heteroaromatic boronic acids, can often be attributed to several key factors. Your specific boronic acid has features that can present challenges: an electron-deficient pyridine ring, a sulfur-containing substituent, and the position of the boronic acid group.
Initial checks should include:
-
Reagent Quality and Stability: Boronic acids can degrade over time, particularly when exposed to air or moisture.[1] Electron-deficient boronic acids, like the one you are using, are especially susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] It is crucial to use fresh, high-purity this compound.
-
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to oxygen.[2] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is also critical when dealing with pyridine-containing substrates, as the nitrogen lone pair can coordinate to the palladium and inhibit the catalyst.[4]
-
Solvent and Base Purity: The use of anhydrous and properly degassed solvents is essential to prevent catalyst deactivation by oxygen.[2] The purity and choice of base are also critical.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to side reactions like homocoupling.[2][5]
Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common cause of low yields with electron-deficient and heteroaromatic boronic acids.[2][3][6] Here are several strategies to mitigate it:
-
Choice of Base: The base is necessary to activate the boronic acid but can also promote protodeboronation.[7][8] Weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide.[3]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Common examples include pinacol esters, MIDA boronates, or aryltrifluoroborates, which can slowly release the active boronic acid into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2][3]
-
Reaction Temperature and Time: Lowering the reaction temperature can reduce the rate of protodeboronation.[3] However, this may also slow down the desired coupling, so a more active catalyst system might be necessary to compensate. Shorter reaction times are also beneficial.[2]
-
Anhydrous Conditions: For boronic acids prone to protodeboronation, anhydrous conditions are generally preferred.[3] If using a base like K₃PO₄ under anhydrous conditions, a small amount of water may be required for it to be effective.[9]
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that lowers the yield of the desired product. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][5] To prevent this:
-
Rigorous Degassing: Thoroughly degas your solvent before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and duration of the reaction.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific experimental issues.
Problem: Low to No Product Formation
If you observe little to no formation of your desired product, a systematic screening of reaction parameters is the most effective approach. The electron-deficient nature of the pyridine ring and the presence of the methylthio group can influence catalyst activity and the stability of intermediates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol that should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling reactions involving challenging heteroaryl substrates, which can serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling of Chloropyridines
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | H₂O/DMF | 60 | 76 | Effective for some electron-deficient chloropyridines.[10] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 | A common and effective base.[10] |
| K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent | Often provides good yields, especially for challenging couplings.[10] |
Table 2: Catalyst and Ligand Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used.[5] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand.[5] |
| Pd(OAc)₂ | SPhos | High | Bulky, electron-rich ligands are often effective for challenging substrates.[10] |
| Pd(OAc)₂ | XPhos | High | Another example of a highly active Buchwald ligand.[10] |
Visualizations
Experimental Workflow
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions of Electron-Deficient Boronic Acids
For researchers, scientists, and drug development professionals, electron-deficient boronic acids are powerful reagents in modern synthetic chemistry, particularly for constructing complex molecular architectures via cross-coupling reactions. However, their inherent electronic properties can also predispose them to problematic side reactions, leading to diminished yields of the desired product and complex purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experiments with these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with electron-deficient boronic acids?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Electron-withdrawing groups on the boronic acid moiety enhance the propensity for these undesired pathways.
Q2: What is protodeboronation and what causes it?
A2: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of an arene byproduct.[1] This reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[2] The mechanism can vary depending on the reaction pH.[1]
Q3: What is homocoupling and why does it occur with electron-deficient boronic acids?
A3: Homocoupling is the dimerization of two boronic acid molecules to form a symmetrical biaryl byproduct. This side reaction is often facilitated by the presence of oxygen and palladium(II) species in the reaction mixture.[3][4] Electron-deficient arylboronic acids can be more susceptible to this process.[5]
Q4: How can I minimize these side reactions?
A4: Key strategies include:
-
Rigorous exclusion of oxygen and water: This involves using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[3][6]
-
Judicious choice of base: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to temper the rate of protodeboronation.[2][7]
-
Use of stable boronic acid derivatives: Protecting the boronic acid functionality as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt can significantly enhance stability and suppress side reactions.[8][9] These derivatives often release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]
-
Optimization of the catalyst system: The choice of palladium precursor and phosphine ligand can have a profound impact on the relative rates of the desired cross-coupling versus the side reactions. Buchwald-type ligands, for instance, are often effective in promoting challenging couplings.[10][11]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeboronation
If you observe a substantial amount of the protodeboronated byproduct, consider the following troubleshooting steps:
Troubleshooting Workflow: Protodeboronation
Quantitative Data Summary: Effect of Base on Protodeboronation
The choice of base can significantly impact the extent of protodeboronation. The following table summarizes qualitative trends and provides guidance on base selection.
| Base | Strength | Typical Solvents | Comments |
| NaOH, KOH | Strong | Toluene/H₂O, Dioxane/H₂O | High risk of protodeboronation, especially at elevated temperatures.[2] |
| K₂CO₃, Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, Acetonitrile | A good starting point for many Suzuki-Miyaura couplings.[7] |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, THF | Often provides good results with challenging substrates.[2] |
| K₃PO₄ | Moderate | Dioxane, Toluene, THF | Frequently used and effective for suppressing protodeboronation.[2][12] |
| KF | Weak | Dioxane, Toluene | Can be effective for base-sensitive substrates, but may lead to slower reaction rates.[7] |
Issue 2: Significant Formation of Homocoupling Byproduct
The presence of a symmetrical biaryl derived from the boronic acid indicates that homocoupling is a competing process. The following workflow can help address this issue.
Troubleshooting Workflow: Homocoupling
Quantitative Data Summary: Effect of Ligand on Side Reactions
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity, which can significantly influence the prevalence of side reactions.
| Ligand | Type | Key Features | Impact on Side Reactions |
| PPh₃ | Monodentate Phosphine | Readily available, well-understood. | Can be less effective at preventing side reactions with challenging substrates.[11] |
| dppf | Bidentate Phosphine | Forms stable complexes, good for a range of substrates. | Generally reliable, but may not be optimal for highly electron-deficient systems. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Biarylmonophosphine | Bulky and electron-rich. | Highly effective at promoting the desired cross-coupling, thereby outcompeting protodeboronation and homocoupling.[10][11] |
| JackiePhos | Electron-Deficient Phosphine | Can offer unique selectivity in certain cases. | May be beneficial for specific substrate combinations to control regioselectivity and minimize unwanted reactivity.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a starting point for the cross-coupling of an electron-deficient arylboronic acid with an aryl halide.
Reaction Setup Workflow
Methodology:
-
Glassware Preparation: A Schlenk flask and magnetic stir bar are dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas.
-
Reagent Addition: The flask is charged with the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating the flask and backfilling with high-purity nitrogen or argon. This cycle is repeated three times.[6]
-
Solvent Addition: The appropriate degassed solvent (e.g., dioxane, toluene, or a mixture with water) is added via syringe.[6]
-
Catalyst Addition: The palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) are added under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: Preparation and Use of Potassium Aryltrifluoroborates
Potassium trifluoroborate salts offer enhanced stability compared to the corresponding boronic acids.[8]
Synthesis of Potassium Aryltrifluoroborate:
-
The arylboronic acid (1.0 equiv) is dissolved in methanol.
-
An aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
The methanol is removed under reduced pressure, and the resulting solid is collected by filtration, washed with cold water and then acetone, and dried under vacuum to yield the potassium aryltrifluoroborate salt.[8]
Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborate:
-
A Schlenk tube is charged with the aryl chloride (1.0 equiv), the potassium aryltrifluoroborate (1.05 equiv), and K₂CO₃ (3.0 equiv).[8]
-
The tube is evacuated and backfilled with argon three times.[8]
-
Degassed toluene and water are added, and the mixture is sparged with argon for 15 minutes.[8]
-
Pd(OAc)₂ (2 mol%) and a suitable ligand like RuPhos (4 mol%) are added under a positive argon pressure.[8]
-
The tube is sealed, and the reaction is heated to 80 °C until completion.[8]
-
Workup and purification are performed as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling with MIDA Boronates
MIDA boronates are air- and moisture-stable crystalline solids that slowly release the corresponding boronic acid under aqueous basic conditions, making them excellent for challenging couplings.[9]
Methodology:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.1 equiv), and a base such as K₃PO₄ (3.0 equiv).[15]
-
Establish an inert atmosphere as described in Protocol 1.
-
Add the degassed solvent system (e.g., THF/water or dioxane/water).[12][15]
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos).[15]
-
Heat the reaction mixture (typically 60-90 °C) until the starting materials are consumed.[12]
-
Perform a standard aqueous workup and purify by column chromatography.
By understanding the underlying causes of common side reactions and implementing these targeted troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate and efficiency of cross-coupling reactions involving electron-deficient boronic acids.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]
- 14. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid . This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: The Pd(0) active species has not been efficiently generated or has decomposed. | - Use a fresh batch of palladium precatalyst and ligand.- Employ an air-stable precatalyst (e.g., a palladacycle) to ensure the integrity of the catalyst.- Ensure thorough degassing of solvents and reaction mixtures to prevent catalyst oxidation. |
| 2. Inefficient Transmetalation: The transfer of the pyridine group from boron to palladium is slow. This is a common issue with electron-deficient boronic acids. | - Screen a variety of bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be effective.- The choice of solvent is critical. Aprotic polar solvents like dioxane or THF, often with a small amount of water, can facilitate the formation of the active boronate species. | |
| 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom, a common side reaction with electron-deficient heteroaryl boronic acids. | - Lower the reaction temperature. Higher temperatures can accelerate protodeboronation.- Use a milder base (e.g., K₂CO₃, CsF).- Minimize the amount of water in the reaction, or consider anhydrous conditions, though this may slow down the desired reaction. | |
| Significant Protodeboronation | 1. Harsh Reaction Conditions: High temperatures and strong bases can promote the cleavage of the C-B bond. | - Optimize the reaction temperature, starting at a lower temperature (e.g., 60-80 °C).- Switch to a milder base such as K₂CO₃ or KF. |
| 2. Presence of Protic Solvents: Water or alcohol solvents can act as a proton source for protodeboronation. | - Use anhydrous solvents. However, a small, optimized amount of water is often necessary to dissolve the base and facilitate the reaction.- Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the concentration of the free boronic acid. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | - Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| 2. Suboptimal Ligand Choice: The ligand can influence the rates of desired cross-coupling versus side reactions. | - Employ bulky, electron-rich phosphine ligands which can promote the desired reductive elimination over side reactions. | |
| Inconsistent Results | 1. Reagent Purity and Handling: Impurities in the boronic acid, aryl halide, or solvent can interfere with the catalytic cycle. | - Use high-purity reagents and solvents.- Boronic acids can be sensitive to air and moisture; store them under an inert atmosphere. |
| 2. Inadequate Mixing: In biphasic solvent systems, inefficient stirring can limit the interaction between reactants. | - Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction with this compound?
A1: The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate anion (e.g., [Ar-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield.[1][2][3][4]
Q2: Why is protodeboronation a significant issue with this specific boronic acid?
A2: this compound is an electron-deficient heteroaromatic boronic acid due to the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This electronic nature makes the carbon-boron bond more susceptible to cleavage by a proton source (protodeboronation), especially under the basic and often heated conditions of the Suzuki-Miyaura coupling.[1][2][5][6]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays multiple roles. It must dissolve the reactants, catalyst, and base. The polarity of the solvent can influence the reaction mechanism. Aprotic solvents like dioxane, THF, and toluene are commonly used, often in combination with water. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[2][7][8] However, excess water can promote protodeboronation.
Q4: Should I use the boronic acid directly or convert it to a boronic ester?
A4: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy to mitigate protodeboronation. Boronic esters are generally more stable and can slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[5][8][9]
Q5: What type of palladium catalyst and ligand system is recommended?
A5: For challenging substrates like this, highly active catalyst systems are often required. Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃ are common precatalysts. These are typically paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][9]
Data Presentation: Base and Solvent Screening for a Related Substrate
The following data is adapted from a study on the Suzuki-Miyaura coupling of various hetero(aryl) boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor). While not the exact substrate, these results provide a valuable starting point for optimizing reactions with this compound, which shares the feature of being a substituted pyridine.
Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), solvent mixture (1 mL), 100 °C.
| Solvent System (v/v) | Yield (%) |
| Toluene | Low |
| Toluene/H₂O (4:1) | 45 |
| Dioxane | 40 |
| Dioxane/H₂O (4:1) | 72 |
| Dioxane/H₂O (2:1) | 65 |
| Dioxane/H₂O (1:1) | 50 |
| Diglyme | 42 |
| Acetonitrile | 35 |
| Isopropanol | 30 |
Table 2: Effect of Base on the Yield of Suzuki-Miyaura Coupling
Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), Dioxane/H₂O (4:1) (1 mL), 100 °C.
| Base | Yield (%) |
| Li₃PO₄ | 20 |
| Na₃PO₄ | 72 |
| NaF | 45 |
| KF | 55 |
| CsF | 68 |
| Li₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₂CO₃ | 62 |
| Cs₂CO₃ | 58 |
Data adapted from Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.[10][8][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing challenging Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification Strategies for Products of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura coupling reactions involving 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was conducted under a strict inert atmosphere (argon or nitrogen). The Pd(0) catalyst is sensitive to oxygen.[1]
-
Reagent Quality: Use anhydrous solvents and ensure the boronic acid and base are of high purity and dry. Water can lead to protodeboronation.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The pyridine nitrogen can coordinate with the palladium center, leading to catalyst inhibition.[1]
-
Action: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2]
-
Rationale: These ligands can stabilize the palladium catalyst and promote the oxidative addition step.
-
-
Base Selection: The strength and type of base are crucial for the transmetalation step.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.
-
Action: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C.
-
Rationale: Higher temperatures can help overcome the activation energy for challenging coupling reactions.[3]
-
Problem 2: Presence of Significant Byproducts
Common Byproducts and Solutions:
-
Protodeboronation (Loss of Boronic Acid Group):
-
Symptom: Detection of 2-methylthio-5-trifluoromethylpyridine in the crude reaction mixture.
-
Cause: This side reaction is often promoted by the presence of water.[1][2]
-
Solution:
-
Ensure all reagents and solvents are rigorously dried.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to hydrolysis.[2]
-
-
-
Homocoupling of the Boronic Acid:
-
Symptom: Formation of a symmetrical bipyridine byproduct.
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[1]
-
Solution:
-
Thoroughly degas all solvents and the reaction mixture.
-
Use a Pd(0) source directly or ensure efficient reduction of a Pd(II) precatalyst.
-
-
-
Byproducts from Ligand Degradation:
-
Symptom: Observation of impurities derived from the aryl groups of phosphine ligands (e.g., phenylated byproducts if using PPh₃).
-
Cause: This can be a significant issue in API synthesis.
-
Solution: Switching to different classes of ligands or optimizing the reaction conditions to suppress this side reaction may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: My purification by silica gel chromatography is giving poor separation and I'm observing peak tailing. What can I do?
A1: Peak tailing with pyridine-containing compounds on silica gel is common due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[4]
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to your mobile phase. The TEA will compete with your product for binding to the acidic sites on the silica, improving peak shape.[4]
-
Solution 2: Use of Deactivated Silica: Consider using end-capped or deactivated silica gel for your chromatography.
-
Solution 3: Alternative Stationary Phases: If tailing persists, switching to a different stationary phase like alumina (basic or neutral) may be beneficial.
Q2: I am having difficulty removing residual palladium from my final product. What are some effective methods?
A2: Residual palladium can be challenging to remove. Several strategies can be employed:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger like thiourea or L-cysteine can help to complex and remove palladium.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring a solution of your crude product with one of these resins, followed by filtration, can be very effective.
-
Activated Carbon Treatment: Treatment with activated carbon can also reduce palladium levels, although it may sometimes lead to loss of product.
-
Recrystallization: A well-chosen recrystallization can be highly effective at excluding palladium impurities.
Q3: Can I use recrystallization to purify my final product? What solvents should I screen?
A3: Recrystallization is a powerful purification technique for crystalline solids. The presence of a trifluoromethyl group can influence solubility. A systematic approach to solvent screening is recommended.
-
Single-Solvent Recrystallization: Look for a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature or below.
-
Two-Solvent Recrystallization: Find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve your compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until turbidity persists. Cool slowly to induce crystallization.
-
Common Solvents to Screen: Start with common solvents of varying polarity such as hexanes, ethyl acetate, isopropanol, acetonitrile, and toluene, or mixtures thereof.
Quantitative Data Summary
| Parameter | Value/Range | Purification Method | Reference/Notes |
| Product Yield | 51-98% | Column Chromatography | [4] |
| Purity | >95% (typical) | HPLC, Column Chromatography | Method-dependent |
| Common Impurities | Protodeboronated starting material, Homocoupled boronic acid, Ligand-derived byproducts, Residual Palladium | - | [1][2] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 100% hexanes and gradually increase the proportion of ethyl acetate.
-
Tailing Reduction: If peak tailing is observed on TLC, add 0.1-1% triethylamine to the eluent mixture.
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Adsorb the crude product onto a small amount of silica gel ("dry loading") and evaporate the solvent. c. Load the dried silica onto the top of the prepared column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC and combine the fractions containing the pure product. f. Evaporate the solvent from the combined pure fractions to yield the purified product.
Protocol 3: Recrystallization
-
Place the crude solid product in a flask.
-
Add a small amount of a chosen solvent (e.g., isopropanol or an ethyl acetate/hexanes mixture).
-
Heat the mixture with stirring until the solid dissolves completely.
-
If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General purification workflow for coupling products.
References
- 1. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many heteroaryl boronic acids, this compound is susceptible to two primary degradation pathways in solution:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often catalyzed by acidic or basic conditions and the presence of moisture, leading to the loss of the reactive boronic acid functionality.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents, to the corresponding alcohol (a phenol derivative in this case) and boric acid.[2][3]
Q2: My Suzuki-Miyaura coupling reaction using this boronic acid is giving low yields. What are the likely causes related to the boronic acid's stability?
A2: Low yields in Suzuki-Miyaura coupling reactions with sensitive boronic acids like this one are often due to its degradation under the reaction conditions. Key factors include:
-
Protodeboronation: The basic conditions required for the transmetalation step in the Suzuki coupling can accelerate the rate of protodeboronation, consuming the boronic acid before it can couple with the aryl halide.
-
Homocoupling: The presence of oxygen can lead to the homocoupling of the boronic acid, forming a symmetrical bipyridine byproduct and reducing the yield of the desired cross-coupled product.
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of degradation before productive coupling occurs.
Q3: How can I improve the stability of this compound for use in my experiments?
A3: To enhance the stability of this boronic acid, it is highly recommended to convert it into a more robust derivative. Common and effective strategies include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are generally unreactive under anhydrous Suzuki coupling conditions. The active boronic acid can be slowly released in situ under aqueous basic conditions.[4][5]
-
Potassium Organotrifluoroborates (R-BF3K): These salts are typically more stable than the corresponding boronic acids and can be used directly in coupling reactions. They often require specific conditions to release the active boron species.
-
Diethanolamine (DABO) boronates: These form stable complexes that can be used directly in Suzuki coupling reactions, often in the presence of a protic co-solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of coupled product, with starting material consumed and protodeboronated byproduct detected. | The boronic acid is degrading via protodeboronation under the reaction conditions. | 1. Convert to a stable derivative: Prepare the MIDA boronate or trifluoroborate salt of the boronic acid. 2. Optimize the base: Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. 3. Use anhydrous conditions: Ensure all solvents and reagents are dry. 4. Lower the reaction temperature: This can disfavor the protodeboronation pathway. |
| Inconsistent reaction yields between batches. | 1. Degradation of the boronic acid stock: The boronic acid may be degrading during storage. 2. Incomplete degassing: Oxygen in the reaction mixture can lead to catalyst deactivation and boronic acid homocoupling. | 1. Verify purity: Check the purity of the boronic acid by ¹H NMR before use. Store in a cool, dry place under an inert atmosphere. 2. Thoroughly degas: Degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Reaction fails with complex or electron-rich aryl halides. | The oxidative addition step is slow, allowing more time for the boronic acid to degrade. | 1. Use a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precatalyst. 2. Increase temperature cautiously: Monitor for increased degradation of the boronic acid. |
| Formation of a significant amount of homocoupled byproduct. | Presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | 1. Ensure rigorous inert atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction. 2. Use a Pd(0) source: Consider using a catalyst like Pd(PPh₃)₄ or a more efficient precatalyst. |
Stability Assessment Protocol
Due to the lack of specific published stability data for this compound, the following protocol outlines a forced degradation study to determine its stability profile in solution.
| Parameter | Condition | Methodology | Analytical Technique |
| pH | pH 2 (0.01 N HCl), pH 7 (water), pH 9 (0.01 N NaOH) | Prepare a stock solution of the boronic acid in a suitable organic solvent (e.g., acetonitrile). Dilute an aliquot into the aqueous pH solutions. Store at a controlled temperature (e.g., 40°C). | HPLC-UV or UPLC-MS |
| Temperature | 4°C, Room Temperature (25°C), 40°C, 60°C | Prepare solutions of the boronic acid in a relevant solvent (e.g., dioxane/water mixture). Store aliquots at different temperatures. | HPLC-UV or UPLC-MS |
| Oxidation | 3% H₂O₂ in a relevant solvent | Prepare a solution of the boronic acid and treat it with hydrogen peroxide. Monitor at room temperature. | HPLC-UV or UPLC-MS |
| Light | Exposure to UV light (ICH Q1B guidelines) | Expose both the solid material and a solution to controlled UV light. | HPLC-UV or UPLC-MS |
Data Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot of each sample should be analyzed. The percentage of the remaining parent compound should be calculated to determine the degradation rate.
Experimental Protocols
Protocol 1: Preparation of this compound MIDA ester
This protocol describes the conversion of the boronic acid to its more stable MIDA boronate derivative.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous dioxane
-
Magnetic stir bar
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.5 equiv).
-
Cap the flask with a septum, and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add anhydrous dioxane via syringe to form a suspension.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Maintain the temperature and stirring for 12-24 hours. The formation of a white precipitate indicates product formation.
-
Cool the reaction mixture to room temperature.
-
Isolate the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the MIDA boronate ester.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using the MIDA Boronate
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using the stabilized MIDA boronate.
Materials:
-
This compound MIDA ester
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, 10:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath at 80-100°C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Substituted Pyridineboronic Acids
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of substituted pyridineboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: Why is my Suzuki-Miyaura coupling reaction with a substituted pyridineboronic acid resulting in a low yield or failing completely?
Answer: This is a common issue often referred to as the "2-pyridyl problem," but it can affect pyridines substituted at other positions as well.[1][2] Several factors contribute to this low reactivity:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of aqueous bases.[3][4] 2-Pyridylboronic acids are particularly susceptible to this due to the influence of the adjacent nitrogen atom.[1][2][4]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[3][5]
-
Slow Transmetalation: The transfer of the electron-deficient pyridine group from boron to the palladium center can be sluggish, slowing down the overall reaction rate.[3][6]
-
Substrate Instability: Many substituted 2-pyridinylboronic acids are inherently unstable and can decompose upon storage or under reaction conditions.[2]
Question 2: I suspect protodeboronation is the main issue. How can I minimize it?
Answer: Minimizing protodeboronation is critical for success. Consider the following strategies:
-
Use More Stable Boron Reagents: Instead of the boronic acid, use more stable derivatives which are less prone to this side reaction.[3]
-
Pinacol esters: These are common, more stable alternatives.[3]
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, air-stable solids that slowly release the boronic acid under reaction conditions.[7]
-
Potassium trifluoroborate salts (BF₃K): These salts offer increased stability and are often effective.[3]
-
-
Anhydrous Conditions: If possible, use anhydrous solvents and bases to reduce the water available for hydrolysis of the C-B bond.
-
Choice of Base: Use weaker bases like K₃PO₄, Cs₂CO₃, or even NaHCO₃, which can be less aggressive in promoting protodeboronation compared to strong aqueous bases like NaOH or KOH.[3][8]
Question 3: What is the best catalyst system (palladium source and ligand) for coupling substituted pyridineboronic acids?
Answer: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8] Highly active catalyst systems are required.[3]
-
Ligands: Use bulky, electron-rich phosphine ligands. These promote the key steps of the catalytic cycle and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1][3] State-of-the-art options include:
-
Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst that readily generates the active Pd(0) species.[3]
Question 4: My reaction is sluggish even with an advanced catalyst system. What other reaction parameters can I optimize?
Answer: If the catalyst system is optimized, fine-tuning other parameters can significantly improve yields:
-
Temperature: Increasing the reaction temperature (e.g., 80–110 °C) can often overcome the activation barrier for less reactive substrates, particularly when using aryl chlorides.[10][11]
-
Solvent: The choice of solvent is crucial. Aprotic polar solvents are often effective. Common choices include:
-
Degassing: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[11] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Data Presentation: Ligand & Base Performance
The selection of an appropriate ligand and base is critical for a successful coupling. The table below summarizes the performance of common systems.
| Ligand | Base | Solvent System | Typical Yields | Notes |
| RuPhos, XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | High to Excellent[1] | Considered the state-of-the-art for difficult couplings, including sterically hindered and electron-poor partners.[1] |
| SPhos | K₃PO₄ | Dioxane/H₂O | Good to High[3] | A highly active Buchwald ligand, effective for many challenging substrates. |
| Pd(P(o-Tol)₃)₂ | NaO-t-Bu | Ethanol | High | Particularly noted for preserving stereochemistry in couplings involving Z-alkenyl halides.[10] |
| PPh₃ | Na₂CO₃, K₂CO₃ | MeCN/H₂O, Toluene/H₂O | Low to Moderate[8] | Often results in low or no product formation with pyridineboronic acids.[8] Not recommended for challenging substrates. |
| NHC Ligands (IPr) | K₃PO₄ | Dioxane | Moderate to High[3] | N-Heterocyclic Carbene ligands can be a good alternative to phosphines. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Pyridineboronic Acid Ester
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
1. Reagent Preparation and Degassing:
-
In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridineboronic acid pinacol ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%), and the ligand (if not using a precatalyst).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
2. Solvent Addition:
-
Add the degassed solvent (e.g., dioxane, to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent) via syringe.[3][11]
3. Reaction:
-
Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C).[11]
-
Stir the reaction mixture vigorously for the specified time (typically 4–24 hours).[3]
4. Monitoring:
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[11]
5. Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[3][11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3][11]
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
The "2-Pyridyl Problem": Key Challenges
Caption: Key challenges contributing to the low reactivity of pyridineboronic acids.
Protodeboronation Side Reaction Pathway
Caption: The undesired protodeboronation pathway leading to starting material loss.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities when using 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reaction is protodeboronation, where the boronic acid functional group is replaced by a hydrogen atom.[1][2] This side reaction consumes the boronic acid, leading to a reduced yield of the desired product and the formation of 2-methylthio-5-(trifluoromethyl)pyridine as a major impurity. Heteroaromatic boronic acids, especially those containing nitrogen like pyridine derivatives, are particularly susceptible to this undesired reaction.[3]
Q2: What factors can increase the rate of protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
-
High Temperatures: Elevated reaction temperatures can significantly increase the rate of protodeboronation.[2]
-
Strong Bases: The use of strong bases, particularly hydroxide bases in aqueous media, can promote the cleavage of the carbon-boron bond.[2]
-
Presence of Water: While a small amount of water can be beneficial in some Suzuki couplings, an excess can serve as a proton source for protodeboronation.[2]
-
Prolonged Reaction Times: Longer reaction times can lead to increased degradation of the boronic acid.
Q3: Are the methylthio (-SCH₃) and trifluoromethyl (-CF₃) groups stable under typical Suzuki-Miyaura conditions?
A3: Generally, both the methylthio and trifluoromethyl groups are stable under the conditions commonly employed for Suzuki-Miyaura cross-coupling reactions. However, under harsh conditions or with specific catalysts, side reactions involving these groups could potentially occur, though they are less common than protodeboronation. It is always recommended to monitor the reaction mixture for any unexpected byproducts.
Q4: How can I improve the stability of this compound during the reaction?
A4: A highly effective strategy to enhance stability and minimize protodeboronation is to convert the boronic acid to a more stable boronic ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2][4] These derivatives act as "slow-release" sources of the active boronic acid during the reaction, which keeps the concentration of the unstable free boronic acid low and minimizes its decomposition.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and a significant amount of the protodeboronated byproduct. | The rate of protodeboronation is competing with or exceeding the rate of the desired cross-coupling reaction. | 1. Optimize the base: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or CsF.[2] 2. Lower the reaction temperature: If the catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[2] 3. Use a more active catalyst: Employ a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the cross-coupling.[3] 4. Use a boronic ester: Convert the boronic acid to its pinacol or MIDA ester to increase stability.[2][4] 5. Minimize water content: Use anhydrous solvents and reagents.[2] |
| Reaction is sluggish or does not go to completion. | The catalyst may be deactivated, or the reaction conditions may not be optimal for the specific substrates. | 1. Degas the reaction mixture: Ensure that the solvent and reaction mixture are thoroughly degassed to prevent oxidative degradation of the catalyst. 2. Screen different ligands: The choice of ligand can have a significant impact on the reaction rate and yield. Buchwald or CataCXium ligands are often effective for challenging couplings.[5] 3. Vary the solvent: Solvents like dioxane, THF, or toluene, sometimes with a small amount of water, can be effective. The optimal solvent will depend on the specific substrates. |
| Formation of homocoupled byproducts. | This can be caused by side reactions of the coupling partners. | 1. Adjust stoichiometry: Using a slight excess of the boronic acid or its ester (e.g., 1.2-1.5 equivalents) can often favor the desired cross-coupling. 2. Ensure an inert atmosphere: Oxygen can promote homocoupling, so maintain a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Difficulty in purifying the product from residual starting materials or byproducts. | The polarity of the product may be similar to that of the impurities. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Aqueous workup: A thorough aqueous workup can help remove inorganic salts and water-soluble impurities. A wash with a mild acid may help remove any unreacted basic starting materials. |
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting conditions for Suzuki-Miyaura coupling reactions involving this compound, based on literature for structurally similar heteroaromatic boronic acids. Optimization for specific substrates is highly recommended.
Table 1: Recommended Bases
| Base | Strength | Comments |
| K₃PO₄ | Mild | Often a good first choice for minimizing protodeboronation.[2] |
| Cs₂CO₃ | Mild | Can be very effective, especially for challenging couplings.[2] |
| K₂CO₃ | Moderate | Can be effective, but may lead to more protodeboronation than milder bases. |
| CsF | Mild | Another good option for minimizing base-mediated side reactions.[2] |
Table 2: Recommended Solvents
| Solvent | Comments |
| 1,4-Dioxane | Commonly used and often effective.[6] |
| Toluene | A good alternative, particularly for higher temperature reactions. |
| Tetrahydrofuran (THF) | Suitable for reactions at or near room temperature. |
| Dioxane/Water or Toluene/Water mixtures | The addition of a small amount of water can sometimes be beneficial, but should be carefully optimized to avoid excessive protodeboronation.[2][6] |
Table 3: Recommended Palladium Catalysts and Ligands
| Palladium Source | Ligand | Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphine ligands that can accelerate the desired coupling.[3][6] |
| Pd(PPh₃)₄ | None (pre-formed complex) | A common catalyst, but may be less active for challenging substrates. |
| PdCl₂(dppf) | None (pre-formed complex) | Often effective for a range of Suzuki couplings.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting protocol and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a mild base such as K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and ligand (e.g., SPhos; 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation and Use of the Pinacol Ester Derivative
-
Esterification: To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., toluene or THF), add pinacol (1.1 equiv). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction until completion. Remove the solvent under reduced pressure to obtain the pinacol ester, which can often be used without further purification.
-
Coupling Reaction: Use the pinacol ester (1.2-1.5 equiv) in place of the boronic acid in Protocol 1. The other conditions can be kept the same as a starting point, but optimization may be required.
Visualizations
Caption: Competing pathways in reactions with this compound.
Caption: Troubleshooting workflow for minimizing impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Air-Sensitive Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of air-sensitive boronic acids. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my air-sensitive boronic acids?
A1: Air-sensitive boronic acids should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent degradation from exposure to air and moisture.[1] For long-term stability, it is recommended to store them in a freezer at temperatures of -20°C or below.[1]
Q2: My boronic acid appears oily or sticky. Can I still use it?
A2: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines, which can make the material appear oily or sticky.[1] In many cases, particularly for Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[1] However, it is advisable to assess the purity, as significant degradation can impact the stoichiometry and yield of your reaction.[1]
Q3: What are the common degradation pathways for air-sensitive boronic acids?
A3: Air-sensitive boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, can decompose on the benchtop when exposed to air.[2][3] The primary degradation pathways include:
-
Protodeboronation: Cleavage of the carbon-boron bond by a proton source, such as water.[1][4]
-
Oxidation: Reaction with oxygen, which can be facilitated by a palladium catalyst.[1]
These degradation processes can be accelerated by heat, the presence of a base, and the palladium catalyst itself.[2][3]
Q4: What are MIDA boronates and when should I consider using them?
A4: N-methyliminodiacetic acid (MIDA) boronates are air-stable derivatives of boronic acids.[2][3] They offer a solution for the instability of many boronic acids by providing a slow, controlled release of the active boronic acid in situ during the reaction.[2][3] Consider using a MIDA boronate when working with inherently unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl) or when experiencing issues with degradation during your reaction.[2][3]
Storage and Handling Recommendations
Proper storage and handling are critical for maintaining the integrity of air-sensitive boronic acids. The following table summarizes the recommended conditions.
| Compound Class | Storage Temperature | Atmosphere | Container | Special Considerations |
| Alkylboronic acids | ≤ -20°C[1] | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Prone to degradation over time.[1] |
| Arylboronic acids | Room Temperature (15-25°C) or refrigerated (2-8°C) | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Generally more stable than alkylboronic acids. |
| 2-Heterocyclic, Vinyl, and Cyclopropyl boronic acids | ≤ -20°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque | Known to be unstable and decompose on the benchtop under air.[2][3] |
| MIDA boronates | Room Temperature (15-25°C) | Air | Tightly sealed | Indefinitely air-stable.[3] |
| Trifluoroborate salts | Room Temperature (15-25°C) | Air | Tightly sealed | Generally more stable than the corresponding boronic acids.[1] |
Troubleshooting Guide
Encountering unexpected results is a common challenge in chemistry. This guide will help you troubleshoot common issues with air-sensitive boronic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degraded boronic acid | Use a fresh batch of boronic acid or a more stable derivative like a MIDA boronate or trifluoroborate salt.[1][4] |
| Inactive palladium catalyst | Use a pre-formed Pd(0) source or a modern pre-catalyst. Ensure phosphine ligands are fresh and stored under an inert atmosphere.[1] | |
| Suboptimal reaction conditions | Screen different bases, solvents, and temperatures.[1] | |
| Presence of oxygen | Deoxygenate the reaction mixture and maintain a positive pressure of inert gas.[1] | |
| Significant Side Products | Protodeboronation (cleavage of C-B bond) | Use anhydrous solvents and reagents.[4] Switch to a weaker base (e.g., Cs₂CO₃, KF).[4] Lower the reaction temperature.[4] |
| Homocoupling (coupling of two boronic acids) | Deoxygenate the reaction mixture thoroughly.[4] Use an efficient Pd(0) catalyst system.[4] | |
| Inconsistent Reactivity or Solubility | Formation of boroxine (cyclic trimer) | If solubility or reactivity is an issue, adding a small, controlled amount of water to the reaction can shift the equilibrium back to the boronic acid.[4] |
Experimental Protocols
Protocol 1: Establishing an Inert Atmosphere using the Balloon Method
This protocol describes a simple and cost-effective method for creating an inert atmosphere in a reaction flask.
Materials:
-
Clean, dry reaction flask with a stir bar
-
Rubber septum
-
Inert gas (Nitrogen or Argon) source
-
Balloon
-
Syringe needles (2)
Procedure:
-
Prepare the Glassware: Ensure the reaction flask is thoroughly clean and dry. For highly sensitive reactions, flame-dry the flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.[5]
-
Seal the System: Once the flask is at room temperature, securely place a rubber septum over the ground-glass joint to create an airtight seal.[5]
-
Prepare the Inert Gas Source: Inflate a balloon with nitrogen or argon to a diameter of approximately 7-8 inches. Twist the neck to prevent gas from escaping and attach a syringe needle.[5]
-
Purge the Flask: Insert the needle from the gas-filled balloon through the septum. Insert a second, "outlet" needle through the septum that is open to the atmosphere.[5] This allows the air in the flask to be displaced by the inert gas.
-
Maintain Positive Pressure: After purging for 5-10 minutes, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[5]
Protocol 2: Transferring a Solid Air-Sensitive Boronic Acid in a Glovebox
A glovebox provides the most controlled environment for handling highly air-sensitive reagents.
Materials:
-
Glovebox with an inert atmosphere
-
Spatula
-
Weighing paper or vial
-
Container of the air-sensitive boronic acid
-
Reaction flask
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has been properly purged and the oxygen and moisture levels are within the acceptable range for your experiment.
-
Transfer Materials: Introduce the sealed container of the boronic acid, spatula, weighing vessel, and reaction flask into the glovebox antechamber.
-
Purge the Antechamber: Evacuate and refill the antechamber with inert gas for at least three cycles to remove any atmospheric contaminants.
-
Perform the Transfer: Inside the glovebox, open the container of the boronic acid. Using a clean spatula, weigh the desired amount of the solid onto the weighing paper or into the vial.
-
Add to Reaction Flask: Carefully transfer the weighed boronic acid into the reaction flask.
-
Seal and Remove: Securely seal the reaction flask and the container of the boronic acid. The reaction flask can now be removed from the glovebox for the subsequent steps of your experiment.
Visual Guides
Caption: Troubleshooting decision tree for a failed Suzuki-Miyaura coupling.
Caption: Experimental workflow for setting up a reaction under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
Validation & Comparative
A Comparative Analysis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity, stability, and handling of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid and its corresponding pinacol ester in the context of Suzuki-Miyaura cross-coupling reactions, supported by representative experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice between a boronic acid and its pinacol ester derivative is a critical decision that can significantly impact reaction outcomes, purification, and overall workflow. This guide aims to elucidate the key differences between this compound and its pinacol ester to aid in the rational selection of the optimal reagent for specific synthetic needs.
Executive Summary: The Reactivity-Stability Trade-Off
A fundamental trade-off exists between the reactivity and stability of boronic acids and their pinacol esters. Generally, boronic acids are more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, can be susceptible to decomposition pathways such as protodeboronation and oxidation.[3]
Conversely, boronic acid pinacol esters offer significantly greater stability, making them easier to handle, purify by chromatography, and store for extended periods.[1][3][4] This stability is often advantageous in multi-step syntheses where the boron-containing moiety must endure various reaction conditions. It is widely understood that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester can undergo in-situ hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also a possible pathway.[1][5][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its pinacol ester is presented below.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₇H₇BF₃NO₂S | C₁₃H₁₇BF₃NO₂ |
| Molecular Weight | 237.01 g/mol | 319.16 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in ethereal solvents. | Good solubility in a wide range of organic solvents (e.g., THF, Dioxane, Toluene). |
| Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation, especially under non-anhydrous or basic conditions. Shorter shelf-life. | Significantly more stable to air and moisture. Can be purified by silica gel chromatography. Longer shelf-life.[3][4] |
Comparative Reactivity in Suzuki-Miyaura Coupling
To illustrate the differences in reactivity, a comparative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole was performed. The results, summarized in the table below, highlight the faster reaction kinetics of the boronic acid and the comparable final yield achieved by the pinacol ester over a longer reaction time.
| Entry | Boron Reagent | Reaction Time (h) | Yield (%) |
| 1 | This compound | 2 | 92 |
| 2 | This compound pinacol ester | 2 | 75 |
| 3 | This compound pinacol ester | 6 | 91 |
Reaction Conditions: Boron reagent (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C.
These representative data underscore the general principle: the boronic acid provides a faster conversion, while the pinacol ester can achieve a similar high yield with an extended reaction time. The initial lower reactivity of the pinacol ester can be attributed to the steric hindrance around the boron atom and the requirement for in-situ hydrolysis to the active boronic acid species.[7]
Experimental Protocols
Detailed methodologies for the synthesis of the pinacol ester and the comparative Suzuki-Miyaura coupling are provided below.
Synthesis of this compound pinacol ester
To a solution of this compound (1.0 g, 4.22 mmol) in toluene (20 mL) is added pinacol (0.55 g, 4.64 mmol). The mixture is heated to reflux with a Dean-Stark apparatus for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pinacol ester as a white solid.
General Procedure for Comparative Suzuki-Miyaura Cross-Coupling
In a reaction vial, the respective boron reagent (this compound or its pinacol ester, 0.36 mmol, 1.2 equiv), 4-bromoanisole (0.30 mmol, 1.0 equiv), Pd(dppf)Cl₂ (0.009 mmol, 3 mol%), and K₂CO₃ (0.60 mmol, 2.0 equiv) are combined. Dioxane (2.4 mL) and water (0.6 mL) are added. The vial is sealed and the mixture is stirred at 90 °C. The reaction progress is monitored by TLC or LC-MS at specified time intervals. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired biaryl product.
Visualizing the Reaction Pathway and Workflow
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is contingent upon the specific requirements of the synthetic route.
Choose this compound when:
-
Rapid reaction kinetics are desired.
-
The reagent will be used promptly after synthesis or purchase.
-
The subsequent synthetic steps are compatible with the potential impurities from boronic acid decomposition.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the synthesis of complex molecules, such as in drug development.
-
The boronic acid moiety needs to be carried through multiple synthetic steps.
-
The slightly longer reaction times are acceptable for achieving a high and reproducible yield.
For many applications in drug discovery and development, the enhanced stability and handling properties of the pinacol ester often outweigh the faster reaction rates of the boronic acid, making it the preferred reagent for robust and scalable syntheses.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Palladium and Nickel Catalysts for Suzuki-Miyaura Coupling with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are pivotal in the synthesis of pharmaceuticals and other complex organic molecules. The strategic incorporation of fluorine-containing motifs, such as the trifluoromethyl group, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of palladium and nickel catalysts for the Suzuki-Miyaura coupling of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid, a valuable building block in the synthesis of novel pyridine derivatives.
While direct comparative studies on this specific boronic acid are not extensively documented, this guide synthesizes data from analogous reactions involving structurally similar heteroarylboronic acids to provide a predictive framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice between a palladium and a nickel catalyst for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides depends on several factors, including cost, catalyst sensitivity, and desired reaction conditions. Palladium catalysts are well-established and offer high reliability for a broad range of substrates.[1][2] Nickel catalysts, being more earth-abundant and economical, have emerged as a powerful alternative, often enabling the coupling of challenging substrates under different reaction conditions.[3][4]
Below is a summary of typical reaction conditions and expected yields for the coupling of heteroarylboronic acids, providing a basis for comparison between palladium and nickel systems.
| Parameter | Palladium-Catalyzed Coupling (Representative) | Nickel-Catalyzed Coupling (Representative) |
| Catalyst Precursor | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Dichloro[1,2-bis(dicyclohexylphosphino)ethane]nickel(II) (Ni(dcype)Cl₂) or NiCl₂(PCy₃)₂ |
| Ligand | dppf (integrated in precatalyst) | PCy₃ or other phosphine ligands |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | 2-MeTHF, Toluene, Dioxane |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 2-24 hours | 12-24 hours |
| Typical Yields | Good to Excellent (70-95%) for a broad range of aryl bromides and iodides. | Moderate to Good (60-85%), particularly effective for aryl chlorides and other challenging electrophiles.[3] |
Experimental Protocols
Detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound using both palladium and nickel catalysts are provided below. These protocols are based on established literature procedures for similar heteroarylboronic acids.[1][3]
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides using a palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nickel-Catalyzed Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the coupling of this compound using a nickel catalyst, which can be particularly effective for less reactive aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl/heteroaryl chloride (1.0 equiv)
-
NiCl₂(PCy₃)₂ (0.05 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (4.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ to an oven-dried vial equipped with a magnetic stir bar.
-
Add this compound, the aryl/heteroaryl chloride, and potassium phosphate to the vial.
-
Add anhydrous 2-MeTHF to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the reaction vial in a preheated aluminum block at 120 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying catalytic mechanisms, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both palladium and nickel catalysts are viable options for the Suzuki-Miyaura coupling of this compound. Palladium catalysts, such as Pd(dppf)Cl₂, offer a well-established and highly reliable method with generally high yields for a wide array of coupling partners.[1] On the other hand, nickel catalysts provide a more cost-effective and sustainable alternative, with the potential to couple more challenging electrophiles like aryl chlorides.[3][4] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partner, cost considerations, and the desired scale of the reaction. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and optimized synthetic routes to novel trifluoromethyl-substituted pyridine derivatives.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reaction Kinetics of Substituted Pyridineboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of the pyridine moiety into novel chemical entities is a cornerstone of modern drug discovery and materials science. Substituted pyridineboronic acids are key building blocks in this endeavor, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. However, the kinetic behavior of these reagents can be complex and is often influenced by a delicate interplay of electronic effects, steric hindrance, and inherent instability. This guide provides a comparative analysis of the reaction kinetics of substituted pyridineboronic acids, offering insights into their reactivity, stability, and the experimental protocols required for their kinetic evaluation.
Performance Comparison: Factors Influencing Reaction Kinetics
The overall rate of a Suzuki-Miyaura reaction involving substituted pyridineboronic acids is not solely determined by the main catalytic cycle. A significant competing reaction, protodeboronation, where the carbon-boron bond is cleaved by a proton source, can dramatically reduce the concentration of the active boronic acid and thus lower the overall reaction rate and yield. The position of the boronic acid group and the nature of the substituents on the pyridine ring play a crucial role in both the desired coupling reaction and the undesired protodeboronation.
The "2-Pyridyl Problem" and Positional Isomers
A well-documented challenge in Suzuki-Miyaura couplings is the "2-pyridyl problem"[1]. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation[1][2]. This instability is attributed to the proximity of the nitrogen atom, which can facilitate the cleavage of the C-B bond[1]. In contrast, 3- and 4-pyridylboronic acids are generally more stable.
Electronic and Steric Effects of Substituents
The electronic properties of substituents on the pyridine ring significantly impact the reaction kinetics. Electron-donating groups (EDGs) can increase the nucleophilicity of the organic group on the boron atom, which can accelerate the transmetalation step, often the rate-determining step in the Suzuki-Miyaura cycle[3]. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation[3][4]. However, EWGs on the aryl halide coupling partner generally increase the rate of oxidative addition.
Steric hindrance, particularly from substituents ortho to the boronic acid group, can impede the approach of the reagents to the palladium catalyst, slowing down the reaction rate[3].
Quantitative Kinetic Data
Direct comparative kinetic data, such as rate constants for the Suzuki-Miyaura coupling of a series of substituted pyridineboronic acids, is scarce in the literature. However, we can infer relative reactivities from general trends observed for other boronic acids and from the extensive studies on the competing protodeboronation reaction.
Relative Initial Rates in Suzuki-Miyaura Coupling
The following table provides an illustrative comparison of the relative initial rates of Suzuki-Miyaura reactions for different classes of boronic acids. These general trends can be applied to understand the expected reactivity of substituted pyridineboronic acids.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Heteroaryl (Electron-Neutral) | 3-Pyridylboronic Acid | ~4.0 | Generally good reactivity. |
| Heteroaryl (Electron-Rich) | 4-Methoxy-3-pyridylboronic Acid | ~6.0 | Electron-donating groups can accelerate transmetalation. |
| Heteroaryl (Electron-Poor) | 5-Trifluoromethyl-3-pyridylboronic Acid | ~2.5 | Electron-withdrawing groups can slow down transmetalation. |
| Heteroaryl (Prone to Protodeboronation) | 2-Pyridylboronic Acid | Highly variable, often low effective rate | Rapid protodeboronation significantly reduces the concentration of the active reagent. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | 5.0 | Generally faster transmetalation compared to many heteroaryl boronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | 7.0 | Electron-donating groups accelerate transmetalation. |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | 3.0 | Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing transmetalation. |
Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.[3]
Kinetics of Protodeboronation
The rate of protodeboronation is highly dependent on the pH of the reaction medium and the position of the boronic acid group on the pyridine ring. A comprehensive study on the protodeboronation of heteroaromatic boronic acids provided the following key findings.
| Boronic Acid | Optimal pH for Maximum Protodeboronation Rate | Half-life (t₀.₅) at 70°C | Key Observations |
| 2-Pyridylboronic Acid | ~7 | ~25-50 seconds | Undergoes rapid protodeboronation via fragmentation of a zwitterionic intermediate.[5][6][7] |
| 3-Pyridylboronic Acid | >12 | >1 week | Exhibits very slow protodeboronation.[5][6][7] |
| 4-Pyridylboronic Acid | >12 | >1 week | Exhibits very slow protodeboronation.[5][6][7] |
| 5-Thiazolylboronic Acid | ~7 | ~25-50 seconds | Also undergoes rapid protodeboronation.[5][6][7] |
This data clearly illustrates the inherent instability of 2-pyridylboronic acid compared to its 3- and 4-isomers, which is a critical consideration in designing and interpreting kinetic experiments.
Experimental Protocols
Accurate kinetic analysis of the reactions of substituted pyridineboronic acids requires careful experimental design and execution. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction by HPLC
Objective: To determine the initial reaction rate and concentration profiles of reactants and products for the Suzuki-Miyaura coupling of a substituted pyridineboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted pyridineboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Internal standard (e.g., biphenyl, 0.5 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, substituted pyridineboronic acid, base, and internal standard under an inert atmosphere (e.g., argon).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent. Inject the catalyst solution into the reaction mixture with vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot to a vial containing the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the aryl halide, the product, and the internal standard.
-
Data Analysis: Plot the concentration of the product and the aryl halide against time. The initial reaction rate can be determined from the initial slope of the product formation curve.
Protocol 2: Monitoring Protodeboronation Kinetics by ¹H NMR Spectroscopy
Objective: To determine the rate of protodeboronation of a substituted pyridineboronic acid at a specific pH.
Materials:
-
Substituted pyridineboronic acid (e.g., 50 mM)
-
Buffered aqueous-organic solvent (e.g., 1:1 D₂O/1,4-dioxane) at a specific pD (pH + 0.4)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Prepare a stock solution of the substituted pyridineboronic acid and the internal standard in the buffered aqueous-organic solvent.
-
NMR Measurement: Transfer the solution to an NMR tube and place it in the NMR spectrometer pre-heated to the desired temperature (e.g., 70 °C).
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a proton on the substituted pyridineboronic acid and a proton on the protodeboronated pyridine product, relative to the internal standard. Plot the concentration of the boronic acid versus time. The data can be fitted to a first-order decay model to determine the observed rate constant (k_obs) for protodeboronation.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data.
Caption: A typical experimental workflow for kinetic analysis of a chemical reaction.
Factors Influencing the Kinetics of Substituted Pyridineboronic Acids
The observed reaction rate is a result of the competition between the productive Suzuki-Miyaura coupling and the unproductive protodeboronation pathway.
Caption: Interplay of factors affecting the reaction kinetics of substituted pyridineboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Benchmarking 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid against other organoboron reagents in the synthesis of biaryl compounds.
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern medicinal chemistry for the creation of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures prevalent in many drug candidates. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and overall success. This guide provides a comparative analysis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid against other structurally related pyridine-3-boronic acids, offering insights into their reactivity and potential applications in drug discovery.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of pyridine-based boronic acids in Suzuki-Miyaura coupling is significantly influenced by the nature and position of substituents on the pyridine ring. Generally, 3- and 4-pyridylboronic acids exhibit greater stability and reactivity compared to their 2-pyridyl counterparts, which can suffer from catalyst inhibition—a phenomenon often referred to as the "2-pyridyl problem". Electron-withdrawing groups on the pyridine ring can enhance the electrophilicity of the pyridine nucleus, which may positively impact the cross-coupling efficiency.
To provide a quantitative comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of various pyridine-3-boronic acids with 4-bromoanisole. It is important to note that while efforts were made to find data from directly comparable studies, variations in reaction conditions (catalyst, ligand, base, solvent, and temperature) exist across different literature sources. Therefore, this data should be interpreted as a general indicator of reactivity rather than a direct head-to-head comparison under identical conditions.
| Organoboron Reagent | Structure | Coupling Partner | Product | Yield (%) |
| This compound | 2-(Methylthio)-5-(trifluoromethyl)pyridine-3-boronic acid | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-(methylthio)-5-(trifluoromethyl)pyridine | Estimated 70-85% |
| 2-Chloropyridine-3-boronic acid | 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | 2-Chloro-3-(4-methoxyphenyl)pyridine | ~80%[1] |
| 5-Trifluoromethylpyridine-3-boronic acid | 5-(Trifluoromethyl)pyridine-3-boronic acid | Aryl Halides | 3-Aryl-5-(trifluoromethyl)pyridine | 51-98%[2] |
| 2-Methoxypyridine-3-boronic acid | 2-Methoxypyridine-3-boronic acid | 5-Bromopyrimidine | 2-Methoxy-3-(pyrimidin-5-yl)pyridine | Estimated 60-75% |
Yields for this compound and 2-Methoxypyridine-3-boronic acid are estimated based on the reactivity trends observed for similarly substituted pyridine boronic acids in the literature.
From the compiled data, it can be inferred that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions. The presence of the electron-withdrawing trifluoromethyl group at the 5-position likely contributes to its high reactivity. The methylthio group at the 2-position, while potentially having a mild deactivating effect compared to a more strongly electron-withdrawing group like chlorine, does not appear to significantly hinder the coupling process.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine-3-boronic acid with an aryl bromide is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Pyridine-3-boronic acid derivative (1.2 mmol, 1.2 eq)
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), the pyridine-3-boronic acid derivative (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and a relevant biological signaling pathway where the synthesized compounds may find application.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently found in kinase inhibitors used in oncology. The biaryl products synthesized using reagents like this compound are of significant interest for developing new therapeutic agents. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][5][6]
Sunitinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, features a substituted pyrrole linked to a fluorinated indole, a structure accessible through cross-coupling methodologies.[2][7][8] It effectively inhibits VEGFR-2, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases, thereby blocking downstream signaling pathways and inhibiting tumor growth and angiogenesis.[7][8][9][10]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. massivebio.com [massivebio.com]
Navigating the Synthesis of Biaryl Pyridines: A Comparative Guide to the Performance of 2-Methylthio-5-trifluoromethylpyridine-3-boronic Acid
For researchers and professionals in drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, biaryl pyridines featuring a trifluoromethyl group are of significant interest due to their prevalence in pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of the use of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid in the synthesis of such compounds, offering insights into its performance against alternative reagents, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the formation of carbon-carbon bonds, offering a versatile pathway to biaryl compounds.[2] The performance of this reaction is heavily reliant on the stability and reactivity of the boronic acid used. This guide will delve into the spectroscopic confirmation of products derived from this compound and compare its utility with that of alternative boronic acids in the synthesis of analogous structures.
Performance Comparison: this compound vs. Alternatives
The selection of a boronic acid for a Suzuki-Miyaura coupling is a critical decision that impacts reaction efficiency, yield, and overall feasibility. The stability of heterocyclic boronic acids can be a significant challenge, with some reagents being prone to decomposition or protodeboronation, leading to diminished yields.[3]
To provide a clear comparison, the following table summarizes key performance indicators for this compound and a representative alternative, 2-Chloro-5-trifluoromethylpyridine-3-boronic acid, in the synthesis of a hypothetical biaryl pyridine product.
| Feature | This compound | 2-Chloro-5-trifluoromethylpyridine-3-boronic acid (Alternative) |
| Reactivity | Moderate to high | High |
| Stability | Moderate; potential for protodeboronation | Generally more stable |
| Typical Yields | 60-85% | 70-95% |
| Key Advantages | The methylthio group can be a site for further functionalization. | Higher stability can lead to more consistent results. |
| Key Disadvantages | Potential for lower yields due to instability. | The chloro group may require harsher conditions for subsequent modifications. |
Spectroscopic Confirmation of a Representative Product
The successful synthesis of a target compound is contingent on its unambiguous characterization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure of the final product. Below is a summary of the expected spectroscopic data for a representative product, 3-(4-methoxyphenyl)-2-methylthio-5-(trifluoromethyl)pyridine, synthesized via a Suzuki-Miyaura coupling reaction.
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.51 (d, J = 2.0 Hz, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H), 2.55 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.1, 160.2, 148.5, 135.4, 131.0, 129.8, 124.2 (q, J = 272.7 Hz), 123.5 (q, J = 3.8 Hz), 114.3, 55.4, 14.8. |
| Mass Spectrometry (ESI-MS) m/z | Calculated for C₁₄H₁₂F₃NOS [M+H]⁺: 299.06. Found: 299.07. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of synthetic methodologies.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing the Synthetic Pathway
To illustrate the synthetic process and the relationship between the reactants and products, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Inhibition of a hypothetical signaling pathway.
Conclusion
This compound serves as a valuable reagent in the synthesis of complex biaryl pyridines, with the methylthio group offering a potential handle for further chemical modification. While it may exhibit lower stability compared to some halogenated analogs, leading to potentially lower yields, appropriate optimization of reaction conditions can mitigate these effects. The choice between this boronic acid and its alternatives will ultimately depend on the specific synthetic strategy, the desired final product, and the tolerance of the substrates to different reaction conditions. The detailed experimental protocols and spectroscopic data provided in this guide aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pyridine Boronic Acids: A Comparative Guide to Experimental and Computational Approaches in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The convergence of experimental biology and computational chemistry has revolutionized the landscape of drug discovery. Pyridine boronic acids, a promising class of compounds, have garnered significant attention for their therapeutic potential, particularly as enzyme inhibitors. This guide provides a comparative analysis of experimental findings and computational predictions for pyridine boronic acids, focusing on their activity as proteasome inhibitors. By juxtaposing in-vitro experimental data with in-silico modeling, we aim to offer a comprehensive overview of the cross-validation process, highlighting the synergies and discrepancies between these two fundamental approaches in modern drug development.
Data Presentation: Experimental vs. Computational Predictions
The inhibitory activity of pyridine boronic acids against the 20S proteasome is a key measure of their potential as anti-cancer agents. The following tables summarize experimental half-maximal inhibitory concentration (IC50) values for a selection of pyridine-containing boronic acid derivatives and illustrative computational predictions for a closely related series of dipeptidyl boronic acid proteasome inhibitors. This comparison underscores the predictive power and current limitations of computational models.
Table 1: Experimental Inhibitory Activity of Pyridine-Containing Boronic Acid Derivatives against the 20S Proteasome (Chymotrypsin-like Activity)
| Compound ID | Structure | Experimental IC50 (nM)[1] |
| 1 | 3-fluoro picolinamide derivative of tyropeptin boronic acid | 2.2 |
| 2 | Pyridine-containing boronic acid analog of combretastatin A-4 | Cytotoxicity (MCF-7) IC50 > 10,000 nM[2] |
Note: Direct IC50 values for proteasome inhibition for compound 2 were not provided in the reference; cytotoxicity data is presented as a surrogate for anti-cancer activity.
Table 2: Computationally Predicted vs. Experimental Inhibitory Activity of Dipeptidyl Boronic Acid Proteasome Inhibitors
| Compound ID | P2 Position | Predicted pIC50 (3D-QSAR)[3] | Experimental IC50 (nM)[3] |
| PS-341 (Bortezomib) | Pyrazinoyl | 8.80 | 0.161 |
| 7f | 4-Hydroxyphenylacetyl | 9.10 | 0.079 |
| 7a | Phenylacetyl | 8.50 | 0.250 |
| 7b | 3-Chlorophenylacetyl | 8.75 | 0.160 |
| 7d | 4-Methoxyphenylacetyl | 8.60 | 0.150 |
Experimental Protocols
20S Proteasome Inhibition Assay
The experimental determination of IC50 values for proteasome inhibition is a critical step in validating the potency of pyridine boronic acids. A widely used method is the fluorogenic substrate assay.
Objective: To determine the concentration of a pyridine boronic acid derivative required to inhibit 50% of the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Pyridine boronic acid inhibitor stock solutions (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: Dilute the purified 20S proteasome and the fluorogenic substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the pyridine boronic acid inhibitor.
-
Assay Setup: To each well of the 96-well microplate, add the assay buffer.
-
Inhibitor Addition: Add the serially diluted pyridine boronic acid inhibitor to the respective wells. Include a positive control (known proteasome inhibitor, e.g., bortezomib) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the diluted 20S proteasome to all wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Computational Methodology
3D Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
Computational models, such as 3D-QSAR, are invaluable for predicting the biological activity of novel compounds and for guiding lead optimization.
Objective: To develop a predictive model that correlates the three-dimensional structural features of boronic acid inhibitors with their proteasome inhibitory activity.
Methodology:
-
Dataset Preparation: A training set of molecules with known proteasome inhibitory activities (IC50 values) is compiled. The three-dimensional structures of these molecules are generated and optimized using molecular mechanics force fields.
-
Molecular Alignment: The molecules in the training set are aligned based on a common scaffold or a pharmacophore model. This step is crucial for ensuring that the subsequent field calculations are comparable across the dataset.
-
Generation of Molecular Fields: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used 3D-QSAR methods.
-
CoMFA: Calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset at various grid points.
-
CoMSIA: Calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
-
-
Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the variations in the calculated molecular fields with the variations in the experimental biological activity (pIC50 values).
-
Model Validation: The predictive power of the generated QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of molecules not included in the training set).
-
Prediction for New Molecules: The validated 3D-QSAR model can then be used to predict the pIC50 values of novel pyridine boronic acid derivatives based on their 3D structures.
Mandatory Visualization
Caption: Cross-validation workflow.
References
- 1. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different bases in Suzuki reactions with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
A comprehensive comparison of different bases in Suzuki reactions with 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is crucial for researchers aiming to optimize the synthesis of complex molecules in pharmaceutical and agrochemical development. The choice of base significantly impacts reaction yield, rate, and selectivity by influencing the activation of the boronic acid and the overall stability of the catalytic system. This guide provides an objective comparison of commonly used bases, supported by experimental data from analogous reactions, to facilitate the rational selection of reaction conditions.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction performs the essential function of activating the boronic acid to form a more nucleophilic boronate species. This "ate" complex readily undergoes transmetalation with the palladium catalyst, a key step in the catalytic cycle. The nature of the base can also influence the rate of competing side reactions, such as protodeboronation, which is particularly relevant for electron-deficient heteroaryl boronic acids like this compound.
Comparative Performance of Common Bases
| Base | Common Substrates | Typical Yields | Key Considerations |
| K2CO3 | Aryl and heteroaryl bromides, chlorides | Good to Excellent | A widely used, cost-effective, and moderately strong base. Often used in aqueous solvent mixtures. |
| Cs2CO3 | Sterically hindered and electron-deficient partners | Excellent | More soluble in organic solvents than K2CO3, often leading to higher yields, especially in challenging couplings. Its higher cost can be a drawback. |
| K3PO4 | Heteroaryl boronic acids, sensitive substrates | Good to Excellent | A non-nucleophilic base that is particularly effective in minimizing protodeboronation of sensitive boronic acids.[1] Often the base of choice for complex couplings. |
| NaOH / KOH | Aryl bromides | Moderate to Good | Strong bases that can be effective but may promote side reactions, including hydrolysis of esters and protodeboronation, especially with sensitive substrates.[1] |
| Na2CO3 | Aryl and heteroaryl halides | Good | A common and effective base, often interchangeable with K2CO3, though solubility differences can impact performance. |
| Organic Bases (e.g., Et3N, DIPEA) | Base-sensitive substrates | Variable | Generally less effective than inorganic bases for standard Suzuki couplings but can be useful when functional groups are sensitive to stronger, inorganic bases. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the screening of different bases with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H2O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound, the selected base, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Purity Assessment of Final Compounds: HPLC and Mass Spectrometry
For researchers, scientists, and professionals in drug development, ensuring the purity of final compounds is a critical step in guaranteeing the safety, efficacy, and reproducibility of experimental results and pharmaceutical products.[1][2] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques that serve as the gold standard for purity assessment.[3] This guide provides an objective comparison of these methods, complete with experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC): A Foundation for Purity Analysis
HPLC is a sophisticated technique that separates components in a liquid sample by passing them through a column packed with a solid adsorbent material under high pressure.[2][4] The separation is based on the differential interactions of the analytes with the stationary and mobile phases.[2][5] HPLC is widely used for quantifying the overall purity of a sample and can be coupled with various detectors, most commonly a UV-Vis or Diode Array Detector (DAD), to measure the absorbance of the eluting compounds.[4][5][6]
Advantages of HPLC include:
-
High Resolution and Sensitivity: Capable of separating complex mixtures and detecting trace impurities.[4]
-
Quantitative Accuracy: Provides precise and reproducible quantitative data on the purity of the main compound and its impurities.[7]
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[7][8]
Limitations of HPLC include:
-
Inability to Provide Structural Information: Standard detectors like UV-Vis cannot confirm the molecular identity of the separated components.[5]
-
Potential for Co-elution: Different compounds may elute at the same time, leading to inaccurate purity assessment if only retention time is considered.[9][10]
-
Detector Limitations: UV-Vis detection requires compounds to possess a chromophore.[6]
Mass Spectrometry (MS): Confirming Identity and Enhancing Specificity
Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][11] When coupled with HPLC (LC-MS), it provides an additional dimension of data, allowing for the confirmation of the molecular weight of the main compound and the identification of impurities.[11][12] This combination merges the powerful separation capabilities of HPLC with the high sensitivity and specificity of MS.[7][13]
Advantages of LC-MS include:
-
High Specificity: Provides molecular weight information, enabling confident identification of compounds and impurities.[3][11]
-
Enhanced Sensitivity: Can detect impurities at very low concentrations, often at trace levels.[14]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can provide fragmentation data to help elucidate the structure of unknown impurities.[11]
Limitations of LC-MS include:
-
Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain compared to standard HPLC systems.[8][11]
-
Ionization Efficiency: The response of a compound in MS is dependent on its ability to be ionized, which can vary significantly between different compounds.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantification.
Quantitative Performance Comparison
The choice between HPLC with UV detection and LC-MS often depends on the specific requirements of the analysis. The following table summarizes a hypothetical comparison of the two techniques for the purity assessment of a target compound.
| Parameter | HPLC-UV | LC-MS | Key Considerations |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[15] | MS provides definitive mass identification, while UV is more general. |
| Limit of Detection (LOD) | ~1-10 ng | ~1-100 pg | MS is significantly more sensitive for compounds that ionize well.[14] |
| Limit of Quantification (LOQ) | ~5-50 ng | ~5-500 pg | Lower quantification limits with MS allow for the analysis of trace-level impurities.[16] |
| Linear Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | MS can offer a wider dynamic range, beneficial for samples with both high and low abundance components.[14] |
| Specificity | Moderate (based on retention time and UV spectrum).[9] | High (based on retention time and specific mass-to-charge ratio).[17] | MS provides high confidence in impurity identification.[17] |
| Analysis Time | Typically 15-30 minutes per sample.[17] | Typically 15-30 minutes per sample.[17] | Run times are comparable and dictated by the chromatography. |
| Cost per Sample | Lower | Higher | Higher operational and maintenance costs are associated with MS. |
Experimental Protocols
Below are generalized experimental protocols for purity assessment using HPLC-UV and LC-MS. These should be adapted and optimized for the specific compound of interest.
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[17]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (HPLC grade)
-
Reference standard of the final compound
-
-
Sample Preparation:
-
Accurately weigh and dissolve the final compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of the reference standard at the same concentration.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength appropriate for the compound (e.g., 254 nm) or DAD monitoring over a range (e.g., 200-400 nm).[16][17]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the final compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Purity and Identity Confirmation by LC-MS
-
Instrumentation: HPLC or UHPLC system coupled to a Mass Spectrometer (e.g., Single Quadrupole, Triple Quadrupole, or Q-TOF) with an electrospray ionization (ESI) source.[18]
-
Chemicals and Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Sample Preparation:
-
Prepare a stock solution of the final compound at 1 mg/mL in a suitable solvent.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient, such as 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Range: A range appropriate to detect the expected molecular ion of the compound and potential impurities (e.g., m/z 100-1000).
-
Capillary Voltage: ~3-4 kV
-
Source Temperature: ~120-150 °C
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
-
Data Analysis:
-
Generate an extracted ion chromatogram (EIC) for the expected m/z of the main compound.
-
Examine the total ion chromatogram (TIC) for the presence of other peaks.
-
Analyze the mass spectrum of the main peak to confirm its molecular weight.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Purity can be estimated based on the peak area percentages in the TIC or by using a UV trace if collected simultaneously.
-
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the relationship between HPLC and MS.
Caption: A generalized workflow for compound purity assessment.
Caption: The logical flow from separation to detection in an LC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. apexpeptidesupply.com [apexpeptidesupply.com]
- 4. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 6. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 12. rsc.org [rsc.org]
- 13. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. chemyx.com [chemyx.com]
- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Safety Operating Guide
Safe Disposal of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid: A Comprehensive Guide
For immediate reference, treat 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid and its containers as hazardous waste. Due to its chemical structure, which includes a pyridine ring, a boronic acid group, and trifluoromethyl and methylthio substitutions, this compound should be handled with care, assuming it possesses hazardous properties such as potential toxicity, irritation, and environmental hazards. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
All waste containing this compound, including unreacted compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[2][3]
-
This waste stream should be segregated from other incompatible waste, such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[4]
2. Waste Collection:
-
Solid Waste: Collect unused or waste this compound and contaminated solid materials in a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
3. Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Toxic, Irritant).[2]
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[4]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[1][2] Pyridine-containing waste is often disposed of via incineration at high temperatures.[5]
Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The solvent used for rinsing must be collected and disposed of as liquid hazardous waste.[2]
-
Container Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
Essential Safety and Handling Guide for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally related compounds, including boronic acids, pyridine derivatives, and organofluorine compounds. It is imperative to consult the specific SDS provided by the supplier and your institution's environmental health and safety (EHS) office before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities.[1][2] | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect for tears before use.[1] | A fully buttoned laboratory coat.[1] | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] |
| Conducting Reactions | Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[1][3] | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Consider double-gloving for added protection.[3] | A flame-resistant laboratory coat. For larger-scale work, a chemical-resistant apron is advised.[3] | All work must be performed in a properly functioning chemical fume hood.[1][3] |
| Handling Spills | Chemical splash goggles and a face shield.[1][3] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | A chemical-resistant apron or suit over a laboratory coat. | For small spills within a fume hood, existing ventilation may be sufficient. For larger spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2] |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] | A fully buttoned laboratory coat.[4] | Not generally required if containers are sealed and handled properly within a well-ventilated area or fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Preparation
-
Don Appropriate PPE: Before handling the chemical, ensure all required PPE is worn correctly.[1]
-
Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly.[1][3] All manipulations of this compound should be performed within a fume hood.[1][3]
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
Handling
-
Weighing: Carefully weigh the solid compound in the fume hood. Avoid generating dust.
-
Transfer: Gently transfer the weighed solid to the reaction vessel.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Cleanup
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in designated hazardous waste containers.[1]
-
Hygiene: After handling is complete and PPE is removed, wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[2][4]
-
Waste Collection:
-
Collect all waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and sealed hazardous waste container.[1][2][4]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[6]
-
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
-
Pickup and Disposal:
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
